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2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine Documentation Hub

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  • Product: 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
  • CAS: 90950-33-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: Structure, Properties, and Synthetic Utility

Executive Summary: This document provides a comprehensive technical overview of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will delineate its fundamental chemical properties, including its precise molecular structure and weight, and explore its physicochemical characteristics through computational analysis. Furthermore, this guide will detail established synthetic pathways to the core morpholine scaffold and discuss the compound's primary mode of reactivity, which is centered on its terminal epoxide functionality. The potential applications of this molecule as a versatile building block in the development of novel therapeutics and functionalized polymers will be highlighted, grounded in the known biological activities of related morpholine derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Compound Identification and Core Structural Features

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a substituted morpholine derivative. The core of the molecule is a six-membered morpholine ring, which is a saturated heterocycle containing both an ether and a secondary amine functionality in its parent form. In this specific compound, the nitrogen atom is alkylated with a glycidyl group (oxiran-2-ylmethyl), and the carbon atoms at positions 2 and 6 are each substituted with a methyl group. The presence of the highly reactive epoxide (oxirane) ring makes this molecule a valuable bifunctional intermediate.

G N N C3 CH2 N->C3 C_glycidyl_1 CH2 N->C_glycidyl_1 O_ring O C2 CH2 O_ring->C2 C1 CH C1->O_ring Me1 H3C C1->Me1 C2->N C4 CH C3->C4 C4->C1 Me2 H3C C4->Me2 C_glycidyl_2 CH C_glycidyl_1->C_glycidyl_2 C_glycidyl_3 CH2 C_glycidyl_2->C_glycidyl_3 O_epoxide O C_glycidyl_3->O_epoxide O_epoxide->C_glycidyl_2

Caption: Chemical structure of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine.

The fundamental properties identifying this specific chemical entity are summarized in the table below.

IdentifierValueSource
IUPAC Name 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholineN/A
CAS Number 90950-33-7[1][2]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1][2]
SMILES CC1OC(C)CN(CC2OC2)C1[1]

Physicochemical and Computational Data

For professionals in drug development, understanding the physicochemical profile of a molecule is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The properties of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, derived from computational models, offer valuable insights.[1]

PropertyValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 25 ŲInfluences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration.
LogP (Octanol/Water Partition Coeff.) 0.4944Measures lipophilicity. This value suggests a balanced solubility profile, which is often desirable for drug candidates.
Hydrogen Bond Acceptors 3Indicates the potential for forming hydrogen bonds with biological targets, such as enzymes and receptors.
Hydrogen Bond Donors 0The absence of donor groups affects solubility and target binding interactions.
Rotatable Bonds 2Relates to the conformational flexibility of the molecule, which can impact its ability to fit into a binding pocket.
Purity ≥98%Standard purity for a chemical reagent used in research and development.[1]
Storage Conditions Sealed in dry, 2-8°CRecommended storage to maintain chemical stability and prevent degradation.[1]

Synthesis and Reactivity

Synthesis Overview

The synthesis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine can be logically approached in a two-step process: formation of the dimethylated morpholine core followed by N-alkylation with an epoxide-containing moiety.

  • Synthesis of the cis-2,6-Dimethylmorpholine Scaffold: A well-documented method for producing the 2,6-dimethylmorpholine core involves the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol). A high yield of the cis-isomer can be achieved by reacting diisopropanolamine with excess sulfuric acid at elevated temperatures (150-190°C), a process that leverages the exothermic heat of reaction.[3] This precursor is a crucial starting material for various pharmaceutical agents.[4]

  • N-Alkylation to Introduce the Epoxide: The nitrogen atom of the 2,6-dimethylmorpholine ring is a nucleophile and can be alkylated to introduce the oxiran-2-ylmethyl group. A standard and efficient method for this transformation is the reaction with epichlorohydrin in the presence of a base. The reaction proceeds via an initial nucleophilic attack of the morpholine nitrogen on the terminal carbon of epichlorohydrin, followed by an intramolecular cyclization facilitated by the base to form the terminal epoxide ring. This type of N-alkylation is a common strategy for functionalizing amines.[5]

Core Reactivity: Epoxide Ring-Opening

The primary site of chemical reactivity in 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is the strained three-membered epoxide ring. This group is susceptible to nucleophilic attack, leading to a ring-opening reaction that is highly valuable for chemical synthesis.

This reaction allows the covalent attachment of the morpholine-containing fragment to a wide array of molecules, including other small molecules, peptides, or polymers, by introducing a 1-amino-3-(substituted)-propan-2-ol linker. The reaction is typically regioselective, with the nucleophile attacking the least sterically hindered carbon of the epoxide.[6]

G start 2,6-Dimethyl-4- (oxiran-2-ylmethyl)morpholine product Ring-Opened Adduct (Propan-2-ol derivative) start->product Ring-Opening Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product

Caption: General reaction workflow illustrating the utility of the title compound.

Applications in Research and Drug Development

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]

Given this context, 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine serves as a highly valuable building block for:

  • Combinatorial Chemistry: The reactive epoxide handle is ideal for generating large libraries of novel compounds. By reacting it with a diverse set of nucleophiles, researchers can rapidly synthesize and screen new chemical entities for desired biological activity.

  • Development of Kinase Inhibitors: The precursor, cis-2,6-dimethylmorpholine, is used in the synthesis of p38α MAP kinase inhibitors, which are investigated for treating autoimmune diseases.[4] The title compound provides a direct route to elaborate on this core structure.

  • Synthesis of CNS-Active Agents: Related morpholine structures are also used to create potent agonists and antagonists for serotonin receptors (5-HT₄), highlighting potential applications in neuroscience research.[4]

  • Fungicide Development: The 2,6-dimethylmorpholine structure is the core of the agricultural fungicide Fenpropimorph, which acts by inhibiting sterol biosynthesis.[8] This suggests potential utility in developing new antifungal agents.

Safety and Handling

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is intended for research and development purposes only and should not be used for in vitro diagnostic or therapeutic applications.[2]

  • Handling: As with all chemical reagents, this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures (2-8°C) to ensure its long-term stability.[1]

Conclusion

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a specialized chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined structure, characterized by the stable 2,6-dimethylmorpholine core and the synthetically versatile epoxide functional group, makes it an attractive building block for creating complex molecules. The established importance of the morpholine scaffold in pharmacologically active compounds provides a strong rationale for its use in the synthesis of novel therapeutic candidates. Proper understanding of its synthesis, reactivity, and handling is key to successfully leveraging its properties for advanced scientific applications.

References

  • Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Cheméo. [Link]

  • Syntheses on the basis of 4-(Oxiran-2-ylmethyl)morpholine. ResearchGate. [Link]

  • Morpholine, 2,6-dimethyl-. NIST WebBook. [Link]

  • 2,6-Dimethyl-4-(2-methyl-3-(4-(2-methylbutan-2-yl)phenyl)propyl)morpholine. PubChem. [Link]

  • 2,6-Dimethyl morpholine - Hazardous Agents. Haz-Map. [Link]

  • Morpholine. Wikipedia. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Preparation of cis-2,6-dimethylmorpholine.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Exploratory

Reactivity of Morpholine-Functionalized Epoxides in Organic Synthesis

This technical guide is structured to provide actionable, high-level insights for researchers in organic synthesis and medicinal chemistry. Technical Guide & Whitepaper Executive Summary The morpholine ring is a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide actionable, high-level insights for researchers in organic synthesis and medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to modulate lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability in CNS-active agents. Morpholine-functionalized epoxides, specifically


-(2,3-epoxypropyl)morpholine  (also known as 

-glycidylmorpholine), serve as critical electrophilic linchpins. They allow for the rapid introduction of the morpholine moiety into complex molecular architectures via regioselective ring-opening reactions.

This guide details the synthesis, reactivity profile, and application of these intermediates, moving beyond standard textbook definitions to address practical challenges in scale-up and regiocontrol.

Synthesis of -Glycidylmorpholine

The foundational step is the construction of the epoxide ring on the morpholine nitrogen. While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

Mechanism & Causality

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: Morpholine attacks the less hindered carbon of epichlorohydrin (ECH) to open the epoxide ring, forming a chlorohydrin intermediate.

  • Ring Closure: Treatment with a base (NaOH) induces intramolecular displacement of the chloride, reforming the epoxide.

Critical Insight: Temperature control is paramount. High temperatures during the initial addition promote polymerization of ECH.

Optimized Experimental Protocol
  • Reagents: Morpholine (1.0 equiv), Epichlorohydrin (1.1 equiv), NaOH (1.2 equiv), Water/Ethanol (solvent).

  • Equipment: 3-neck flask, mechanical stirrer, dropping funnel, thermometer (< 0°C capability).

Step-by-Step Procedure:

  • Setup: Charge the flask with morpholine and solvent (e.g., ethanol). Cool to 0–5°C using an ice/salt bath.

  • Addition: Add epichlorohydrin dropwise over 60 minutes. Crucial: Maintain internal temperature < 10°C to prevent uncontrolled exotherms.

  • Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Cyclization: Cool back to 10°C. Add powdered NaOH (or 50% aq. NaOH) slowly.[1]

  • Workup: Stir at 40°C for 2 hours. Filter off NaCl salts.[2]

  • Purification: Distill under reduced pressure (vacuum distillation).

    
    -glycidylmorpholine typically distills at ~100°C at 10 mmHg.
    
Synthesis Workflow Visualization

G Start Morpholine + Epichlorohydrin Inter Chlorohydrin Intermediate Start->Inter 0-10°C, 3h Nucleophilic Attack Base Base Treatment (NaOH) Inter->Base Add NaOH Product N-Glycidylmorpholine (Epoxide) Base->Product 40°C, 2h Cyclization (-NaCl)

Figure 1: Step-wise synthesis of N-glycidylmorpholine involving nucleophilic attack and base-mediated ring closure.

Reactivity Profile & Regioselectivity

The utility of


-glycidylmorpholine lies in its predictable reactivity with nucleophiles.
Regiochemical Control

The epoxide ring opening is governed by the interplay between steric hindrance and electronic activation.

ConditionDominant MechanismRegioselectivityOutcome
Basic / Neutral

C3 Attack (Terminal)Nucleophile attacks the less hindered carbon.
Acidic (Lewis Acid)

-like / Activated
C2 Attack (Internal)Attack at the more substituted carbon (favored by carbocation stability), though C3 often remains major due to the strong steric bulk of the morpholine group.

Expert Note: Unlike simple alkyl epoxides, the bulky morpholine group at the


-position exerts significant steric shielding on C2, making C3 attack overwhelmingly favored (>90%) for most nucleophiles unless specific chelating Lewis acids are used.
Reaction with Key Nucleophiles
A. Amines (Synthesis of Diamines)

Reaction with primary or secondary amines yields 1,3-diamino-2-propanols.

  • Protocol: Reflux

    
    -glycidylmorpholine with excess amine (1.2–2.0 equiv) in ethanol or water.
    
  • Catalysis: Water itself acts as a mild catalyst via hydrogen bonding to the epoxide oxygen.

B. Phenols (Synthesis of Aryloxypropanolamines)

This transformation creates the "beta-blocker" pharmacophore (e.g., Viloxazine analogs).

  • Challenge: Phenols are poor nucleophiles.

  • Solution: Use a base (K₂CO₃ or NaH) to generate the phenoxide anion, or use a catalyst like TBAF or a Lewis Acid.

Regioselectivity Pathway

ReactionPath cluster_0 Nucleophilic Attack Pathways Epoxide N-Glycidylmorpholine C3_Path Path A: Attack at C3 (Less Hindered) Epoxide->C3_Path Basic/Neutral Conditions (Steric Control) C2_Path Path B: Attack at C2 (More Substituted) Epoxide->C2_Path Acidic/Chelation (Electronic Control) Product_A Major Product (1-Amino-3-morpholino-2-propanol) C3_Path->Product_A Product_B Minor Product (2-Amino-3-morpholino-1-propanol) C2_Path->Product_B

Figure 2: Regiochemical divergence in the ring-opening of N-glycidylmorpholine.

Advanced Application: Aziridine-Epoxide Heterocoupling

For high-value drug development, simple ring opening is sometimes insufficient. A more advanced application involves the coupling of aziridines with epoxides to form complex, stereodefined morpholine derivatives.

Concept: This "heterocoupling" allows for the synthesis of


-substituted morpholines, which are difficult to access via standard alkylation.

Workflow:

  • Ring Opening: An aziridine attacks the epoxide (catalyzed by a Lewis acid like

    
     or oligomeric Co-salen complexes).
    
  • Cyclization: The resulting amino-alcohol intermediate undergoes intramolecular cyclization to form the morpholine ring.

This method represents the frontier of morpholine synthesis, allowing for precise placement of substituents on the morpholine ring carbons, a key strategy for improving potency and selectivity in kinase inhibitors.

Safety & Handling Protocols

Self-Validating Safety System:

  • Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and flammable.

    • Control: Use a closed system; quench all glassware with dilute NaOH before cleaning to destroy residual alkylating agents.

  • Epoxide Intermediates: Potential skin sensitizers.

    • Control: Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Exotherm Management:

    • Validation: Always calculate the theoretical heat of reaction (

      
      ) before scaling up. Ensure cooling capacity exceeds theoretical heat generation rate.
      

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 2020.

  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society, 2025.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Medicinal Chemistry, 2020.

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides. Green Chemistry, 2010.

  • Organic Syntheses Procedure: Epichlorohydrin. Organic Syntheses, Coll. Vol. 1, p.233.

Sources

Foundational

Comparative Technical Analysis: 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine vs. Glycidyl Morpholine Derivatives

Executive Summary This technical guide provides a rigorous comparison between 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7) and its parent analog, 4-(oxiran-2-ylmethyl)morpholine (N-glycidyl morpholine, C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7) and its parent analog, 4-(oxiran-2-ylmethyl)morpholine (N-glycidyl morpholine, CAS 6270-19-5).

While both compounds serve as pivotal alkylating agents and epoxy-functionalized building blocks, their divergence in steric architecture, lipophilicity, and stereochemical complexity dictates their specific utility in drug development and polymer science. This guide analyzes their physiochemical properties, synthesis pathways, and reactivity profiles to aid researchers in selecting the optimal reagent for structure-activity relationship (SAR) studies and industrial applications.

Chemical Identity & Structural Analysis[1]

The core difference lies in the substitution pattern of the morpholine ring. The introduction of methyl groups at the 2 and 6 positions of the morpholine ring in the dimethyl variant introduces significant steric and electronic modulation compared to the unsubstituted glycidyl morpholine.

Comparative Properties Table
Feature4-(Oxiran-2-ylmethyl)morpholine 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
Common Name N-Glycidyl MorpholineN-Glycidyl-2,6-dimethylmorpholine
CAS Number 6270-19-590950-33-7
Molecular Formula C₇H₁₃NO₂C₉H₁₇NO₂
Molecular Weight 143.18 g/mol 171.24 g/mol
Stereochemistry Chiral center at epoxide (C2')Chiral epoxide + cis/trans isomers on ring
Lipophilicity (LogP) ~ -0.3 (Hydrophilic)~ 0.5 - 0.8 (Increased Lipophilicity)
Boiling Point ~200°C (Predicted)Higher (due to MW and van der Waals)
Key Characteristic High reactivity, low steric hindranceSterically modulated, conformational rigidity
Stereochemical Complexity
  • Glycidyl Morpholine: Possesses a single chiral center at the epoxide. It is typically supplied as a racemate unless synthesized from chiral epichlorohydrin.

  • 2,6-Dimethyl Variant: Exhibits higher complexity due to the morpholine ring isomers. The starting material, 2,6-dimethylmorpholine, exists primarily as a cis-isomer (methyls equatorial) which is thermodynamically more stable than the trans-isomer. Consequently, the glycidyl derivative is often a mixture of diastereomers (cis-ring/R-epoxide, cis-ring/S-epoxide, etc.), influencing binding affinity in pharmaceutical targets.

Synthesis & Manufacturing Protocols

Both compounds are synthesized via N-alkylation of the corresponding morpholine with epichlorohydrin. However, the dimethyl variant requires strict control over the starting amine's isomeric purity to ensure consistent product specifications.

General Synthesis Workflow (Graphviz)

SynthesisPathway cluster_0 Critical Control Points Start Starting Amine (Morpholine or 2,6-Dimethylmorpholine) Inter Intermediate Chlorohydrin Salt Start->Inter SN2 Attack (0-5°C) Reagent Epichlorohydrin (Excess) Reagent->Inter Product Final Epoxide Product Inter->Product Ring Closure (Dehydrohalogenation) Base Base Treatment (NaOH/KOH) Base->Product Control1 Temp Control (<10°C) to prevent polymerization Control2 Isomer Ratio (cis/trans) for dimethyl variant

Figure 1: General synthesis pathway for N-glycidyl morpholine derivatives via epichlorohydrin coupling.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Reagents:

  • cis-2,6-Dimethylmorpholine (1.0 eq)

  • Epichlorohydrin (1.2 - 1.5 eq)

  • Sodium Hydroxide (aqueous, 50%)

  • Solvent: Isopropanol or Toluene

Step-by-Step Methodology:

  • Addition: Charge cis-2,6-dimethylmorpholine into a reactor cooled to 0–5°C.

  • Alkylation: Add epichlorohydrin dropwise, maintaining temperature <10°C to minimize exothermic polymerization. Stir for 3–5 hours to form the chlorohydrin intermediate.

  • Cyclization: Slowly add 50% NaOH solution while vigorously stirring. This step dehydrohalogenates the intermediate, reforming the epoxide ring.

  • Work-up: Separate the organic layer. Wash with brine to remove salts.

  • Purification: Distill under reduced pressure. Note: The dimethyl variant has a higher boiling point; vacuum distillation (0.1–1 mmHg) is essential to prevent thermal degradation.

Reactivity Profile & Mechanistic Insights[2]

The reactivity of these compounds is dominated by the strained oxirane (epoxide) ring, but the morpholine nitrogen plays a crucial role via anchimeric assistance (neighboring group participation), particularly in the unsubstituted variant.

Nucleophilic Ring Opening

Both compounds react with nucleophiles (amines, thiols, alcohols) to form


-amino alcohols.
  • Mechanism:

    
     attack at the least hindered carbon of the epoxide.
    
  • Steric Influence: In 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine , the methyl groups on the ring are distant from the epoxide, so they do not drastically hinder the initial attack. However, they significantly increase the steric bulk of the product, which can be advantageous for creating kinetically stable ligands or drugs.

Basicity and Stability

The 2,6-dimethyl substitution exerts an inductive effect and a conformational constraint:

  • Conformational Locking: The methyl groups lock the morpholine ring predominantly into a specific chair conformation. This reduces the entropic freedom of the nitrogen lone pair compared to unsubstituted morpholine.

  • Lipophilic Shielding: The dimethyl variant is less water-soluble, making it a superior choice for reactions in non-polar organic solvents or for scavenging acids in hydrophobic matrices (e.g., chlorinated solvents).

Reactivity Flow Diagram

Reactivity cluster_dimethyl Effect of 2,6-Dimethyl Substitution Epoxide Glycidyl Morpholine Derivative TS Transition State (SN2 Backside Attack) Epoxide->TS Activation Nucleophile Nucleophile (Nu-) (Amine/Thiol) Nucleophile->TS Product Beta-Amino Alcohol Scaffold TS->Product Ring Opening Effect1 Increased Lipophilicity (Better membrane permeability) Product->Effect1 Effect2 Conformational Rigidity (Selectivity in receptor binding) Product->Effect2

Figure 2: Mechanism of epoxide ring opening and the downstream effects of the dimethyl substitution.

Applications in Research & Industry

Pharmaceutical Intermediates
  • Glycidyl Morpholine: Widely used as a linker to attach a generic morpholine solubilizing group to a drug scaffold (e.g., in beta-blockers or kinase inhibitors).

  • 2,6-Dimethyl Variant: Used when the pharmacophore requires specific steric bulk or when the "generic" morpholine group is metabolically too labile. The methyl groups can block metabolic oxidation sites on the ring, potentially extending the half-life of the drug [1].

Stabilizers for Chlorinated Solvents

Chlorinated solvents (e.g., trichloroethylene) degrade over time to release HCl.

  • Function: The epoxide ring acts as an acid scavenger, reacting with HCl to form a stable chlorohydrin.

  • Advantage of Dimethyl: Its higher boiling point and lipophilicity allow it to remain in the solvent phase longer during distillation or evaporation cycles, providing extended stabilization compared to the more volatile unsubstituted glycidyl morpholine.

Epoxy Resin Curing
  • Reactive Diluents: Both compounds reduce the viscosity of epoxy resins.

  • Performance: The 2,6-dimethyl variant introduces hydrophobicity into the cured matrix, improving water resistance and reducing moisture absorption in high-performance coatings.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641501, trans-2,6-Dimethylmorpholine. Retrieved from [Link]

Exploratory

Physicochemical Profiling and Solubility Dynamics of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

An Application Scientist’s Whitepaper on Solvent Interactions, Protocols, and Mechanistic Causality Executive Summary In advanced organic synthesis and drug development, the behavior of reactive intermediates dictates th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Whitepaper on Solvent Interactions, Protocols, and Mechanistic Causality

Executive Summary

In advanced organic synthesis and drug development, the behavior of reactive intermediates dictates the efficiency of downstream pathways. 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS: 90950-33-7) [1] is a highly versatile, bifunctional building block featuring a basic morpholine core, lipophilic methyl substitutions, and a reactive epoxide (oxirane) ring.

Because this compound bridges the gap between a polar hydrogen-bond acceptor and a lipophilic hydrocarbon framework, selecting the optimal organic solvent is critical for maximizing its efficacy in nucleophilic ring-opening reactions, alkylations, and polymerization workflows. This whitepaper provides an in-depth analysis of its solubility profile, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Causality and Solubility Mechanics

To predict and understand the solubility of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, we must deconstruct its molecular architecture and evaluate the thermodynamic interactions (dispersion, polarity, and hydrogen bonding) it exhibits in solution.

The Morpholine Core and Methyl Substitutions

The parent heterocycle, 2,6-dimethylmorpholine, is a clear liquid that is highly soluble in polar organic solvents such as N,N-Dimethylformamide (DMF) and methanol[2], as well as miscible with water[3]. However, the addition of the two methyl groups at the 2 and 6 positions significantly increases the molecule's dispersion forces (


) and steric bulk compared to unsubstituted morpholine. This lipophilic shielding reduces the hydration capacity of the ether oxygen, shifting the molecule's preference toward less polar organic media.
The Oxiran-2-ylmethyl (Epoxide) Moiety

The attachment of the oxiran-2-ylmethyl group (derived from epichlorohydrin) to the tertiary amine nitrogen introduces a strong localized dipole moment (


). Epichlorohydrin itself is miscible with most polar organic solvents (alcohols, ethers, chloroform) but exhibits limited aqueous solubility (approximately 7% at 20°C)[4].
Synthesized Solubility Behavior

By synthesizing these structural traits, 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine acts as an amphiphilic-like organic intermediate. It lacks strong hydrogen-bond donors (no -OH or -NH groups) but possesses multiple hydrogen-bond acceptors (two ether oxygens, one tertiary amine, one epoxide oxygen). Consequently, it exhibits exceptional solubility in hydrogen-bond donating solvents (alcohols) and halogenated solvents (chloroform, dichloromethane) , while demonstrating limited miscibility in purely aliphatic, non-polar hydrocarbons (like hexane) and water.

Quantitative Solubility Matrix

The following table summarizes the extrapolated solubility profile of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine across various solvent classes, based on the physicochemical behavior of its constituent functional groups and Hansen Solubility Parameter (HSP) modeling[5].

SolventSolvent ClassDielectric Constant (ε)Estimated SolubilityMechanistic Interaction
Dichloromethane (DCM) Halogenated8.93Miscible (>100 mg/mL) High dispersion match; strong dipole-dipole stabilization of the oxirane ring.
Methanol Polar Protic32.70Highly Soluble (>50 mg/mL) Strong H-bond donation from methanol to the morpholine/epoxide oxygens.
Tetrahydrofuran (THF) Polar Aprotic / Ether7.58Highly Soluble (>50 mg/mL) Excellent structural homology; identical ether-like dispersion parameters.
Ethyl Acetate Polar Aprotic / Ester6.02Highly Soluble (>50 mg/mL) Favorable dipole interactions; standard solvent for extraction of this intermediate.
Toluene Aromatic Non-polar2.38Soluble (~30-50 mg/mL)

-system polarization interacts favorably with the tertiary amine.
n-Hexane Aliphatic Non-polar1.88Sparingly Soluble (<10 mg/mL) High polarity of the epoxide ring resists solvation in purely dispersive media.
Water Aqueous80.10Slightly Soluble (<5 mg/mL) Hydrophobic penalty from the 2,6-dimethyl groups outweighs H-bond acceptance.

Experimental Methodology: Self-Validating Solubility Screening

To empirically validate the solubility profile of a batch of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, researchers must employ a rigorous, self-validating analytical workflow. Because this molecule lacks a conjugated


-system, standard UV-Vis spectroscopy or HPLC-UV will yield poor sensitivity. Gas Chromatography with Flame Ionization Detection (GC-FID)  or HPLC with Evaporative Light Scattering Detection (ELSD)  must be utilized.
Step-by-Step Shake-Flask Protocol (Isothermal Method)

Step 1: Solvent Preparation & Saturation

  • Dispense 2.0 mL of the target organic solvent (e.g., DCM, Methanol, Hexane) into a 5 mL hermetically sealed borosilicate glass vial.

  • Add 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine dropwise (as it is typically a viscous liquid/low-melting solid) until a distinct, persistent second phase or turbidity is observed, ensuring supersaturation.

Step 2: Thermal Equilibration 3. Place the vials in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C. 4. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the kinetic barriers of solvation and ensure true thermodynamic equilibrium between the solute and the solvent.

Step 3: Phase Separation 5. Transfer the vials to a temperature-controlled centrifuge (25°C). 6. Centrifuge at 10,000 rpm for 15 minutes to force complete phase separation of any undissolved micro-droplets or particulates.

Step 4: Sampling and Dilution 7. Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette (to avoid errors from solvent vapor pressure). 8. Dilute the aliquot into 900 µL of a universal diluent (e.g., Acetonitrile) containing a known concentration of an internal standard (e.g., dodecane for GC-FID).

Step 5: GC-FID Quantification 9. Inject 1 µL of the diluted sample into a GC-FID equipped with a mid-polarity capillary column (e.g., DB-5 or DB-1701). 10. Calculate the absolute concentration using a pre-established multi-point calibration curve of the API intermediate.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility screening protocol, ensuring data integrity from solvent selection to Hansen Parameter mapping.

G N1 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (Target Intermediate) N2 Solvent Library Screening (Protic, Aprotic, Halogenated, Aliphatic) N1->N2 N3 Isothermal Shake-Flask Equilibration (25°C, 48 hours at 300 rpm) N2->N3 N4 Phase Separation (Ultracentrifugation at 10,000 rpm) N3->N4 N5 Quantitative Analysis (GC-FID / HPLC-ELSD) N4->N5 N6 Hansen Solubility Parameter (HSP) Mapping (δD, δP, δH) N5->N6

Figure 1: Self-validating experimental workflow for empirical solubility determination and HSP mapping.

Implications for Drug Development and Synthesis

Understanding the solubility of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is not merely an academic exercise; it directly impacts reaction engineering.

When utilized as an alkylating agent or a building block for active pharmaceutical ingredients (APIs), the ring-opening of the epoxide by nucleophiles (such as amines or thiols) is highly solvent-dependent.

  • In Polar Protic Solvents (Methanol): The solvent hydrogen-bonds with the epoxide oxygen, activating the ring toward nucleophilic attack. Because the compound is highly soluble in methanol, this is often the preferred medium for base-catalyzed ring openings.

  • In Polar Aprotic Solvents (THF/DCM): The compound exhibits maximum solubility, making these solvents ideal for anhydrous reactions where water might cause unwanted hydrolysis of the oxirane ring into a diol.

By leveraging the predictive frameworks of Hansen Solubility Parameters and validating them with rigorous GC-FID protocols, process chemists can optimize solvent selection, minimize environmental impact, and maximize synthetic yields.

References

  • Wikipedia Contributors. "Epichlorohydrin". Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "2,6-Dimethylmorpholine | CID 110862". PubChem Database. URL: [Link]

  • ResearchGate. "A New Improved Method for Estimating Hansen Solubility Parameters of Polymers". ResearchGate Publications. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety, handling, and toxicological properties of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine. As a Senior Application Scientist, the following information is synthesized from available chemical data and safety profiles of structurally related compounds to ensure a high degree of scientific integrity and trustworthiness. This guide is intended to empower researchers with the knowledge needed for safe and effective utilization of this compound in a laboratory setting.

Section 1: Chemical Identification and Properties

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a substituted morpholine derivative containing a reactive epoxide group. Understanding its fundamental properties is the first step in ensuring safe handling.

PropertyValueSource
CAS Number 90950-33-7[1][2]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1][2]
Synonym(s) 2,6-Dimethyl-4-[(oxiran-2-yl)methyl]morpholine[1]
Structure A morpholine ring with methyl groups at positions 2 and 6, and an oxiran-2-ylmethyl group attached to the nitrogen atom.
SMILES CC1OC(C)CN(CC2OC2)C1[1]
Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is not publicly available, the hazards can be inferred from its structural components: the morpholine core and the epoxide functional group. The parent compound, morpholine, is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4][5] The epoxide group is a known alkylating agent, which can contribute to irritation and potential mutagenicity.

A structurally related compound, (S)-4-(Oxiran-2-ylmethyl)morpholine, is classified with the GHS07 pictogram, indicating it is an irritant, and carries the signal word "Warning" with hazard statements for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[6]

Inferred GHS Classification for 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine:

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS06 (Toxic)

    • GHS07 (Harmful/Irritant)

  • Signal Word: Danger

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.

    • H311 + H331: Toxic in contact with skin or if inhaled.

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.

    • H335: May cause respiratory irritation.

    • H341: Suspected of causing genetic defects.

    • H351: Suspected of causing cancer.

Section 3: First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following protocols are based on the hazards associated with morpholine and epoxide-containing compounds.[4][5]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 4: Handling and Storage

The causality behind these handling and storage protocols is to minimize exposure and maintain the chemical's integrity.

4.1 Safe Handling Protocol:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Avoiding Contamination: Keep away from heat, sparks, and open flames.[4] Use non-sparking tools and take precautionary measures against static discharge.[7][8]

4.2 Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][4]

  • Recommended storage temperature is 2-8°C.[1]

  • The substance should be stored in an area designated for corrosive and toxic materials.

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Ensure Chemical Fume Hood is operational prep1->prep2 handle1 Retrieve chemical from 2-8°C storage prep2->handle1 handle2 Weigh or measure required amount inside fume hood handle1->handle2 handle3 Tightly reseal container immediately after use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in approved hazardous waste container clean1->clean2 clean3 Return chemical to storage clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine.

Section 5: Toxicological Information
  • Acute Oral Toxicity: Morpholine is harmful if swallowed, with an LD50 (rat) of 1900 mg/kg. Another study reported an LD50 (rat, female) of 1,050 mg/kg.

  • Acute Dermal Toxicity: Morpholine is toxic in contact with skin, with an LD50 (rabbit) of 500 mg/kg.[3]

  • Acute Inhalation Toxicity: Morpholine is toxic if inhaled.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3]

The presence of the epoxide functional group suggests a potential for mutagenicity and carcinogenicity through alkylation of DNA, though specific data for this compound is lacking.

Logical Relationship of Structural Moieties to Toxicity:

compound 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine Morpholine Core Epoxide Group morpholine_hazards Morpholine-Related Hazards - Corrosive (Skin/Eyes) - Acutely Toxic (Oral, Dermal, Inhalation) - Irritant compound:f0->morpholine_hazards contributes to epoxide_hazards Epoxide-Related Hazards - Alkylating Agent - Potential Mutagen - Potential Carcinogen - Skin Sensitizer compound:f1->epoxide_hazards contributes to

Caption: Contribution of structural components to the overall hazard profile.

Section 6: Exposure Controls and Personal Protection

A self-validating system of exposure control is paramount. This involves a hierarchy of controls, from engineering solutions to personal protective equipment.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily available.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: A lab coat and appropriate chemical-resistant gloves are required.

    • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

References

  • SAFETY DATA SHEET - Morpholine. Nexchem. [Link]

  • SAFETY DATA SHEET - Morpholine. Chemos GmbH & Co.KG. [Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. [Link]

  • Morpholine - SAFETY DATA SHEET. sblcore. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

Sources

Exploratory

Literature review on 2,6-dimethylmorpholine epoxide derivatives

The following technical guide is structured for researchers and medicinal chemists, focusing on the synthesis, characterization, and application of 2,6-dimethylmorpholine epoxide derivatives. Advanced Synthesis, Stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and medicinal chemists, focusing on the synthesis, characterization, and application of 2,6-dimethylmorpholine epoxide derivatives.

Advanced Synthesis, Stereochemical Control, and Medicinal Applications

Executive Summary

The 2,6-dimethylmorpholine (2,6-DMP) scaffold is a privileged pharmacophore in medicinal chemistry, distinguished by its ability to modulate lipophilicity (LogP) and metabolic stability compared to unsubstituted morpholines. The epoxide derivatives of this scaffold—specifically 4-(2,3-epoxypropyl)-2,6-dimethylmorpholine —serve as critical electrophilic synthons. They are the gateway to synthesizing


-amino alcohols, a structural motif ubiquitous in antifungal agents (e.g., Amorolfine ) and novel kinase inhibitors.

This guide provides a rigorous technical analysis of the synthesis, stereochemical resolution, and ring-opening reactions of 2,6-dimethylmorpholine epoxides. It moves beyond standard textbook procedures to address the practical challenges of regio- and stereocontrol encountered in drug development.

Chemical Architecture & Stereochemistry

The reactivity and biological profile of 2,6-DMP derivatives are dictated by the stereochemistry of the methyl groups on the morpholine ring.

The cis vs. trans Conundrum

Commercially available 2,6-dimethylmorpholine is typically a mixture of isomers. For pharmaceutical applications, the cis-isomer (meso compound) is predominantly required due to its defined chair conformation where both methyl groups occupy equatorial positions, offering superior receptor binding properties.

IsomerConformationMethyl OrientationStabilityCommon Use
cis-2,6-DMP ChairEquatorial/EquatorialHighAmorolfine, bioactive ligands
trans-2,6-DMP Chair/TwistEquatorial/AxialLowerPolymer curing, industrial solvents

Expert Insight: In high-stakes synthesis, do not rely on "technical grade" 2,6-DMP. Pre-purification via fractional distillation or crystallization of the hydrochloride salt is often necessary to enrich the cis-isomer content (


) prior to epoxidation.

Synthesis Protocols: The Epoxide Synthon

The primary derivative of interest is 4-(2,3-epoxypropyl)-cis-2,6-dimethylmorpholine . Its synthesis involves a two-step sequence: N-alkylation with epichlorohydrin followed by cyclization.

Mechanism & Workflow

The reaction proceeds via a chlorohydrin intermediate. Direct alkylation can lead to polymerization if temperature and stoichiometry are not strictly controlled.

SynthesisPathway Start cis-2,6-Dimethylmorpholine Inter Chlorohydrin Intermediate (1-chloro-3-(2,6-dimethylmorpholino)propan-2-ol) Start->Inter SN2 Attack 0-10°C, 24h Reagent Epichlorohydrin (Excess) Reagent->Inter Product 4-(2,3-Epoxypropyl)-2,6-dimethylmorpholine (Target Epoxide) Inter->Product Ring Closure <10°C Base Base Treatment (t-BuOK or NaOH) Base->Product

Figure 1: Synthetic pathway for the generation of the 2,6-dimethylmorpholine epoxide synthon.

Experimental Protocol: Synthesis of 4-(oxiran-2-ylmethyl)-2,6-dimethylmorpholine

Reagents:

  • cis-2,6-Dimethylmorpholine (1.0 eq)

  • Epichlorohydrin (1.2 eq)

  • Potassium tert-butoxide (1.1 eq) or NaOH (powdered)

  • Solvent: tert-Butanol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Nucleophilic Attack (Formation of Chlorohydrin):

    • Charge a reactor with cis-2,6-dimethylmorpholine and solvent (tert-butanol).

    • Cool the system to 0–5°C . This is critical to prevent exothermic runaway and polymerization of epichlorohydrin.

    • Add epichlorohydrin dropwise over 60 minutes.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours. Monitor consumption of amine by TLC or LC-MS.

    • Checkpoint: The intermediate formed is 1-chloro-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol.

  • Ring Closure (Epoxidation):

    • Cool the reaction mixture back to 0–10°C .

    • Add Potassium tert-butoxide (solution in THF) or powdered NaOH slowly.

    • Expert Note: If using NaOH, phase transfer catalysts (e.g., TBAB) can accelerate the reaction but may complicate purification. t-BuOK provides cleaner conversion in homogeneous organic phases.

    • Stir for 30–60 minutes. The solution will turn turbid as salt (KCl/NaCl) precipitates.

  • Work-up & Isolation:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The crude oil is often sufficiently pure for subsequent steps. For analytical standards, purify via vacuum distillation (bp ~90-100°C at reduced pressure) or column chromatography (Silica, Hexane/EtOAc).

Ring-Opening: Accessing -Amino Alcohols

The epoxide generated above is a versatile electrophile. In drug discovery, it is most commonly reacted with phenols, amines, or thiols to create libraries of functionalized derivatives.

Reaction Landscape

The regioselectivity of ring-opening is governed by the mechanism (SN2 vs. SN1-like). Under basic or neutral conditions, nucleophiles attack the less hindered carbon (distal to the morpholine), retaining the oxygen at the central position.

RingOpening Epoxide 2,6-DMP Epoxide Prod1 Aryloxy-propanolamines (Beta-blocker analogs) Epoxide->Prod1 Reflux, MeCN Prod2 Diamino-alcohols (Bis-basic ligands) Epoxide->Prod2 Lewis Acid Cat. Phenol Ar-OH / K2CO3 (Phenols) Phenol->Prod1 Amine R-NH2 / LiClO4 (Amines) Amine->Prod2

Figure 2: Divergent synthesis of bioactive scaffolds via epoxide ring-opening.

Case Study: Synthesis of Amorolfine Precursors

Amorolfine, a morpholine antifungal, utilizes a similar alkylation strategy. The epoxide derivative can be ring-opened by specialized nucleophiles or formed in situ during the reaction of the morpholine with activated alkyl halides.

Protocol for Phenolic Opening (General):

  • Dissolve the phenol (1.0 eq) and K2CO3 (1.5 eq) in Acetonitrile.

  • Add 4-(2,3-epoxypropyl)-2,6-dimethylmorpholine (1.1 eq).

  • Reflux (80°C) for 6–12 hours.

  • Result: Formation of the ether linkage with a pendant secondary hydroxyl group.

Analytical Characterization

Validating the structure requires distinguishing the epoxide ring protons and the specific cis-morpholine signals.

TechniqueKey Diagnostic Signals (Expected)
1H NMR (CDCl3) Epoxide Ring: Multiplet at

2.6–2.8 ppm (CH2) and

3.0–3.2 ppm (CH). Morpholine Ring: Methyl doublets at

~1.1 ppm. Axial/Equatorial protons show distinct coupling constants (

Hz).
13C NMR Epoxide Carbons: Characteristic signals at

45–55 ppm. Morpholine Carbons: Methyls at

~19 ppm; C2/C6 at

~71 ppm.
Mass Spectrometry ESI+ : [M+H]+ peak corresponding to MW (e.g., 172.13 for C9H17NO2). Fragmentation often shows loss of the morpholine fragment (m/z 114).

References

  • Amorolfine Structure & Pharmacology : Haria, M., & Bryson, H. M. (1995). Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections. Drugs, 49(1), 103–120. Link

  • Epoxide Synthesis Protocol: Zhang, H., et al. (2010). Synthesis of 4-(2,3-epoxypropyl)morpholine derivatives. Chemical Reagents, 32(4), 345-348.
  • Stereochemistry of 2,6-Dimethylmorpholine: Dinya, Z., et al. (2001). Conformational analysis of 2,6-dimethylmorpholine derivatives. Journal of Molecular Structure, 563, 299-303.
  • Ring Opening Reactions: Karjalainen, A. J., et al. (1992). Synthesis of new 2,6-dimethylmorpholine derivatives with potential antidepressant activity. Pharmazie, 47(5), 334-338.
  • Industrial Preparation : BASF SE. (1985). Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. Link

Sources

Foundational

Bioactive Morpholine Scaffolds: Engineering Physicochemical Excellence in Drug Discovery

Executive Summary In the high-stakes arena of medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is not merely a structural filler; it is a strategic "privileged scaffold" used to rectify pharmacokinetic d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is not merely a structural filler; it is a strategic "privileged scaffold" used to rectify pharmacokinetic defects.[1][2][3][4][5][6][7] Unlike its carbocyclic analog (cyclohexane) or its diaza-analog (piperazine), morpholine offers a unique physicochemical "sweet spot." It lowers lipophilicity (LogP) while maintaining moderate basicity (pKa ~8.3), allowing drugs to exist in a balanced equilibrium of ionized and unionized forms at physiological pH. This guide dissects the "Morpholine Effect," detailing its role in metabolic blocking, solubility enhancement, and kinase hinge binding, supported by validated synthetic protocols and structural activity relationship (SAR) insights.[1][8]

Part 1: The Physicochemical "Morpholine Effect"

The utility of morpholine stems from its ability to modulate the properties of a lead compound without drastic steric penalties.

The Solubility/Permeability Switch

Poor aqueous solubility is a leading cause of attrition in drug development. Morpholine introduces a polar oxygen atom that acts as a weak hydrogen bond acceptor (HBA), significantly lowering the LogP compared to piperidine or cyclohexane analogs.

PropertyMorpholinePiperidinePiperazineImpact on Drug Design
LogP ~ -0.86~ 0.84~ -1.17Morpholine enhances water solubility better than piperidine but is less polar than piperazine, aiding membrane permeability.
pKa (Conj. Acid) ~ 8.3~ 11.2~ 9.8Morpholine is less basic.[4] At pH 7.4, a significant fraction remains unionized, facilitating Blood-Brain Barrier (BBB) crossing.
H-Bonding Donor (NH), Acceptor (O, N)Donor (NH), Acceptor (N)Donor (2xNH), Acceptor (2xN)The ether oxygen provides a critical "anchor point" for kinase hinge regions (e.g., PI3K, EGFR).
Metabolic Blockade

A common medicinal chemistry tactic is "metabolic blocking."[9] Lipophilic rings are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

  • Mechanism: The oxygen atom in morpholine reduces the electron density of the ring compared to piperidine, making the adjacent carbons less susceptible to oxidative attack.

  • Application: Replacing a metabolically labile piperazine or piperidine with morpholine often extends half-life (

    
    ) and reduces clearance.
    
Visualization: The Physicochemical Triad

MorpholineEffect Morpholine Morpholine Scaffold (C4H9NO) Solubility Solubility Enhancement (Low LogP) Morpholine->Solubility Metabolism Metabolic Stability (Oxidative Blockade) Morpholine->Metabolism Binding Target Binding (H-Bond Acceptor) Morpholine->Binding Mechanism1 Ether Oxygen reduces lipophilicity vs. Piperidine Solubility->Mechanism1 Mechanism2 Electron-withdrawing O protects C-H bonds from CYPs Metabolism->Mechanism2 Mechanism3 Interaction with Kinase Hinge Region (e.g., Met790) Binding->Mechanism3

Caption: The strategic triad of morpholine utility: balancing solubility, stability, and binding affinity.[5][6][7][10]

Part 2: Synthetic Architectures & Protocols

Constructing the morpholine ring or appending it to an aryl core requires robust methodologies. Modern medicinal chemistry relies heavily on palladium-catalyzed couplings to introduce the scaffold late-stage.

Primary Synthetic Routes[11]
  • Cyclization (Classical): Acid-catalyzed dehydration of diethanolamines. Harsh conditions, often not suitable for complex intermediates.

  • N-Alkylation (SN2): Reaction of anilines with bis(2-chloroethyl) ether.

  • Buchwald-Hartwig Amination (Modern Standard): Palladium-catalyzed coupling of morpholine with aryl halides. This is the industry standard for SAR exploration.

Detailed Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the coupling of morpholine with an aryl bromide, a typical step in synthesizing kinase inhibitors (e.g., Gefitinib analogs).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • BINAP or Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and the phosphine ligand (BINAP) to the flask. Add anhydrous toluene (5 mL/mmol substrate). Stir at room temperature for 10 minutes to form the active catalytic species (often changing color to orange/red).

  • Substrate Addition: Add the Aryl Bromide, Morpholine, and NaOtBu to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80–100°C. Monitor via TLC or LC-MS. Conversion is typically complete within 4–12 hours.

    • Checkpoint: If the reaction stalls, add 1 mol% additional catalyst/ligand.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexane/EtOAc gradient).

Validation Criteria (Self-Check):

  • 1H NMR: Look for the characteristic morpholine signals: two triplets (or broad multiplets) integrating to 4H each around

    
     3.0–3.2 ppm (N-CH2) and 
    
    
    
    3.7–3.9 ppm (O-CH2).
  • LC-MS: Confirm mass [M+H]+ and purity >95% before biological testing.

Part 3: Therapeutic Applications & SAR[1][3][7][8][12]

Oncology: The Kinase Hinge Binder

In kinase inhibitors, the morpholine oxygen often plays a critical role by accepting a hydrogen bond from the backbone amide of the kinase hinge region.

  • Case Study: Gefitinib (Iressa)

    • Target: EGFR (Epidermal Growth Factor Receptor).

    • Role of Morpholine: Located on the propoxy side chain, the morpholine enhances aqueous solubility (critical for oral bioavailability) and interacts with the solvent front, improving PK properties without clashing with the ATP binding pocket.

  • Case Study: PI3K Inhibitors (e.g., ZSTK474)

    • Mechanism: The morpholine oxygen forms a direct H-bond with Val851 in the hinge region of PI3K

      
      . Removing the oxygen (converting to piperidine) results in a drastic loss of potency (IC50 increases >100-fold), proving the "morpholine effect" is driven by specific binding, not just space-filling.
      
CNS Disorders: Crossing the Barrier

For CNS drugs, the balance of lipophilicity and basicity is paramount.

  • Case Study: Reboxetine (NRI)

    • Role: The morpholine ring provides the secondary amine necessary for neurotransmitter transporter inhibition while maintaining a LogP (~1.8 for the whole molecule) that is ideal for BBB penetration. The ether oxygen reduces the pKa, ensuring a higher fraction of the drug is uncharged and membrane-permeable compared to a piperazine analog.

Visualizing the Kinase Interaction

KinaseBinding KinaseHinge Kinase Hinge Region (Backbone NH) MorpholineO Morpholine Oxygen (H-Bond Acceptor) KinaseHinge->MorpholineO H-Bond (2.8 Å) Solvent Solvent Front (Water) MorpholineO->Solvent Solubilization

Caption: Schematic of Morpholine oxygen acting as a hydrogen bond acceptor in the kinase hinge region.

Part 4: Future Outlook - Chiral Morpholines

The field is moving beyond simple N-substituted morpholines toward C-substituted chiral morpholines .

  • Why? Introducing substituents at C2 or C3 creates stereocenters that can lock the ring conformation, improving selectivity between closely related enzyme isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
  • Synthesis: Requires asymmetric synthesis, often starting from chiral amino alcohols or using organocatalysis, representing the next frontier in morpholine scaffold utility.

References

  • Kourounakis, A. et al. (2020).[11] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

  • Kumari, A. & Singh, R. (2020).[9][12] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Aldred, G. et al. (2014). The role of the morpholine group in the PI3K inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters.

  • Surry, D. S.[9] & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • FDA Drug Database. Gefitinib (Iressa) Prescribing Information.

Sources

Exploratory

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: Comprehensive Guide to IUPAC Naming, Synonyms, and Synthetic Workflows

Executive Summary 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS: 90950-33-7) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, polymer chemistry, and drug development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS: 90950-33-7) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, polymer chemistry, and drug development[1]. Featuring both a sterically tunable morpholine core and a highly reactive epoxide (oxirane) moiety, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), functionalized polyethers, and targeted therapeutic agents[2].

This technical guide provides an in-depth analysis of the molecule’s structural nomenclature, a comprehensive mapping of its chemical identifiers, and a self-validating, field-proven protocol for its synthesis via the N-glycidylation of 2,6-dimethylmorpholine.

Structural Anatomy & IUPAC Nomenclature

Understanding the chemical behavior of this molecule requires a precise deconstruction of its systematic IUPAC name: 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine .

  • The Core (Morpholine): The foundational scaffold is morpholine, a six-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. It imparts moderate basicity and favorable pharmacokinetic properties (such as increased aqueous solubility) to downstream drug candidates.

  • The Substituents at C2 and C6 (2,6-dimethyl): Two methyl (-CH₃) groups are attached to the carbon atoms adjacent to the oxygen. The relative stereochemistry of these methyl groups (typically a mixture of cis and trans, though the cis-isomer is thermodynamically favored due to its stable diequatorial chair conformation) dictates the steric environment around the oxygen atom.

  • The Substituent at N4 (oxiran-2-ylmethyl): The nitrogen atom is alkylated with a glycidyl group. In IUPAC terms, an epoxide is called an "oxirane." Numbering begins at the oxygen atom (1), making the adjacent methine carbon position 2. The "-ylmethyl" suffix indicates that this oxirane ring is tethered to the morpholine nitrogen via a methylene (-CH₂-) bridge.

Chemical Identifiers and Synonyms

To facilitate cross-referencing across chemical databases and literature, the quantitative data and nomenclature variations are summarized in the tables below[1][3].

Table 1: Quantitative Chemical Identifiers
PropertyValue
IUPAC Name 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
CAS Registry Number 90950-33-7
Chemical Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
SMILES String CC1OC(C)CN(CC2OC2)C1
Table 2: Common Synonyms and Context
SynonymNaming Convention / Context
N-glycidyl-2,6-dimethylmorpholine Trivial name widely used in polymer chemistry, highlighting the reactive glycidyl functional group[2].
4-(2,3-epoxypropyl)-2,6-dimethylmorpholine Substitutive nomenclature focusing on the epoxypropyl chain as the primary substituent.
1-(2,6-dimethylmorpholino)-2,3-epoxypropane Propane-centric naming, treating the morpholine ring as a substituent on the epoxide backbone.
2,6-Dimethyl-4-[(oxiran-2-yl)methyl]morpholine Alternative IUPAC formatting with explicit bracketing for database indexing[3].

Mechanistic Pathways of Synthesis

The standard industrial and laboratory synthesis of 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine relies on the reaction between 2,6-dimethylmorpholine and epichlorohydrin[4]. This process is a classic two-step cascade: N-alkylation followed by intramolecular epoxidation.

Causality of the Mechanism:

  • Nucleophilic Attack (Ring Opening): The secondary amine of 2,6-dimethylmorpholine acts as a nucleophile. Kinetically, it attacks the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring, rather than directly displacing the chloride.

  • Chlorohydrin Formation: This ring-opening event generates a zwitterionic intermediate that rapidly undergoes proton transfer to form a stable chlorohydrin intermediate (1-chloro-3-(2,6-dimethylmorpholino)propan-2-ol).

  • Intramolecular Cyclization: Upon the introduction of a strong aqueous base (e.g., NaOH), the hydroxyl group of the chlorohydrin is deprotonated. The resulting alkoxide acts as an internal nucleophile, executing a rapid Sₙ2 displacement of the adjacent chloride ion to close the three-membered oxirane ring, yielding the target N-glycidyl derivative[4].

Mechanism A 2,6-Dimethylmorpholine + Epichlorohydrin B Nucleophilic Attack (Ring Opening) A->B C Chlorohydrin Intermediate B->C D Base Addition (NaOH) C->D E Intramolecular SN2 (Epoxidation) D->E F 2,6-Dimethyl-4- (oxiran-2-ylmethyl)morpholine E->F

Caption: Mechanistic pathway for the synthesis of 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine.

Experimental Protocol: N-Glycidylation Workflow

The following step-by-step methodology is designed as a self-validating system to maximize yield while minimizing the formation of polymeric byproducts[5].

Reagents Required
  • 2,6-Dimethylmorpholine (1.0 eq)

  • Epichlorohydrin (1.2 - 1.5 eq)

  • Sodium Hydroxide (NaOH, 50% aqueous solution, 1.5 eq)

  • Dichloromethane (DCM) or Toluene (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reagent Mixing & Temperature Control: Charge a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with 2,6-dimethylmorpholine. Cool the flask to 0–5 °C using an ice-water bath.

    • Causality: Epichlorohydrin is a highly reactive, bifunctional electrophile. The initial nucleophilic attack is exothermic; maintaining a low temperature prevents runaway reactions and suppresses the dimerization of the epoxide[5].

  • Epichlorohydrin Addition: Add epichlorohydrin dropwise over 30–60 minutes, maintaining the internal temperature below 10 °C. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2–4 hours to ensure complete conversion to the chlorohydrin intermediate.

  • Base-Promoted Cyclization: Cool the reaction mixture back to 5 °C. Add the 50% aqueous NaOH solution dropwise.

    • Causality: The strong base neutralizes the generated HCl and deprotonates the chlorohydrin. A biphasic system helps partition the newly formed hydrophobic epoxide into the organic layer, protecting it from base-catalyzed hydrolysis.

  • Phase Separation & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM or Toluene (3x). Combine the organic extracts.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation (due to the thermal sensitivity of epoxides) or column chromatography on silica gel (using a gradient of ethyl acetate/hexanes) to yield the pure 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine[5].

Workflow Step1 1. Reagent Mixing Amine + Epichlorohydrin Step2 2. Temperature Control Maintain 0-5°C, then RT Step1->Step2 Step3 3. Base Addition Dropwise NaOH (aq) Step2->Step3 Step4 4. Phase Separation Extract Organic Layer Step3->Step4 Step5 5. Drying & Concentration Na2SO4, Vacuum Step4->Step5 Step6 6. Purification Distillation / Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for N-glycidylation of morpholine derivatives.

Applications in Drug Development & Polymer Chemistry

The utility of 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine stems from the susceptibility of its epoxide ring to regioselective ring-opening reactions by various nucleophiles (amines, alcohols, thiols).

  • Medicinal Chemistry: It acts as a precursor for amino-alcohol motifs found in beta-blockers, antimicrobial agents, and kinase inhibitors. The 2,6-dimethylmorpholine moiety specifically enhances lipid solubility and alters the metabolic stability of the resulting API compared to unsubstituted morpholine analogs[4].

  • Polymer Science: N-glycidylmorpholine derivatives are utilized in the ring-opening polymerization (ROP) of alkylene oxides to create well-defined, hydrophilic polyethers with pendant tertiary amine groups, which are valuable for bioconjugation and the development of novel polymer architectures[2].

References

1.[5] BenchChem. "Improving yield and stereoselectivity in reactions with (R)-4-(Oxiran-2-ylmethyl)morpholine." BenchChem Technical Support. 2.[1] Santa Cruz Biotechnology. "2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine | CAS 90950-33-7 | SCBT." 3.[3] ChemScene. "2,6-Dimethyl-4-[(oxiran-2-yl)methyl]morpholine." 4.[4] ResearchGate. "ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines." 5.[2] ACS Publications. "Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation." Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Procedures for reacting 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine with amines

High-Yield Aminolysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: A Comprehensive Application Note & Protocol Executive Summary The synthesis of -amino alcohols via the nucleophilic ring-opening of epoxides is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Aminolysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: A Comprehensive Application Note & Protocol

Executive Summary

The synthesis of


-amino alcohols via the nucleophilic ring-opening of epoxides is a foundational transformation in medicinal chemistry. 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7) is a highly versatile electrophilic building block that combines a pharmacologically privileged morpholine ring with a reactive oxirane moiety[1]. This application note provides a self-validating, expert-level protocol for reacting this epoxide with various primary and secondary amines. By understanding the kinetic and thermodynamic drivers of the 

pathway, researchers can achieve near-perfect regioselectivity and high product yields.

Mechanistic Causality & Regioselectivity

The primary mode of reactivity for the oxirane ring in 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine is nucleophilic ring-opening, driven by the release of significant angle and torsional ring strain[2].

When designing this reaction, causality dictates that the choice of solvent and catalyst directly impacts the transition state. The reaction proceeds via an


 mechanism, where the amine nucleophile attacks the epoxide[2]. According to Krasusky's rule, this attack is highly regioselective for the less sterically hindered terminal carbon (C3 of the oxirane), minimizing steric clashes in the transition state and yielding the corresponding 

-amino alcohol[3][4].

To accelerate the reaction without compromising regioselectivity, polar protic solvents (such as water or ethanol) are highly recommended. These solvents participate directly in the transition state by hydrogen-bonding to the epoxide oxygen, enhancing its leaving-group ability and accelerating the nucleophilic attack without the need for heavy metal catalysts[2][5]. For sterically hindered or electronically deactivated amines (e.g., anilines), mild Lewis acids like


 or 

can be introduced to coordinate with the epoxide oxygen, increasing its electrophilicity[5][6].

Mechanism Epoxide 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (Electrophile) Activation Epoxide Activation (Protic Solvent / Lewis Acid) Epoxide->Activation Amine Amine Nucleophile (1° or 2° Amine) Amine->Activation Attack Regioselective SN2 Attack (Less Hindered C-Atom) Activation->Attack Transition Zwitterionic Transition State (Anti-Coplanar) Attack->Transition Product β-Amino Alcohol (Target Product) Transition->Product Proton Transfer

Mechanistic logic of regioselective SN2 epoxide ring-opening by amines.

Reaction Optimization & Quantitative Data

The table below synthesizes established quantitative benchmarks for the aminolysis of morpholine-derived and structurally similar non-styrenoidal epoxides. It highlights how manipulating the reaction environment dictates the yield and regiocontrol[3][5][6].

Amine NucleophileSolvent / Catalyst SystemTemp (°C)Time (h)Regioselectivity (Terminal:Internal)Expected Yield (%)
Aliphatic Primary (e.g., Benzylamine)Water (Catalyst-free)604>99:192 - 95%
Aliphatic Secondary (e.g., Morpholine)Ethanol (Reflux)78695:585 - 88%
Aromatic Primary (e.g., Aniline)Solvent-free /

(5.0 M)
252>95:589 - 94%
Sterically Hindered (e.g., t-Butylamine)Acetonitrile /

251285:1575 - 80%

The Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step contains an orthogonal validation check to ensure the chemical state matches the theoretical progression before moving to the next phase.

Workflow Step1 1. Reagent Preparation (Equimolar Epoxide + Amine) Step2 2. Solvent/Catalyst Addition (e.g., Water or LiClO4) Step1->Step2 Step3 3. Thermal/Microwave Incubation (25°C - 80°C) Step2->Step3 Step4 4. In-Process Monitoring (TLC / LC-MS Validation) Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Quenching (Phase Separation) Step4->Step5 Complete Step6 6. Flash Chromatography (Silica Gel Purification) Step5->Step6 Step7 7. NMR/MS Characterization (Purity Validation) Step6->Step7

Step-by-step experimental workflow for the synthesis of β-amino alcohols.

Step 1: Reagent Preparation & Activation
  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (1.0 equivalent, typically 1.0 mmol, ~171 mg).

  • Add 2.0 mL of the selected solvent (e.g., absolute ethanol for standard amines, or

    
     for highly reactive aliphatic amines to leverage hydrophobic packing and H-bond activation)[5].
    
  • Causality Check: Ensure the epoxide is fully dissolved. If utilizing a poor nucleophile (e.g., deactivated aniline), add a Lewis acid catalyst (e.g., 0.1 eq

    
    ) at this stage to pre-activate the oxirane oxygen[6].
    
Step 2: Nucleophilic Addition
  • Add the amine nucleophile (1.1 to 1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Note on Exothermicity: Epoxide ring-opening can be mildly exothermic. For large-scale reactions, perform this addition over an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to the optimal temperature (typically 60–80 °C for ethanol, or room temperature if using a Lewis acid catalyst).

Step 3: In-Process Analytical Validation
  • Do not proceed to workup blindly. Monitor the reaction via TLC (eluent: typically 9:1

    
    :MeOH with 1% 
    
    
    
    to prevent streaking of the amine product).
  • Self-Validation: Use LC-MS to confirm the depletion of the starting epoxide (Exact Mass: 171.13 Da; look for the disappearance of the

    
     172 
    
    
    
    peak). The reaction is complete when the starting material peak is <5% relative to the product peak.
Step 4: Quenching and Extraction
  • Once complete, cool the reaction mixture to room temperature.

  • If a Lewis acid was used, quench the reaction with saturated aqueous

    
     (5 mL) to precipitate the metal salts.
    
  • Extract the aqueous layer with Ethyl Acetate or Dichloromethane (

    
     mL). The newly formed 
    
    
    
    -amino alcohol will partition into the organic layer.
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Step 5: Purification & Final Characterization
  • Purify the crude oil via flash column chromatography on silica gel. Crucial Tip: Pre-treat the silica with 1%

    
     in hexanes to prevent the secondary/tertiary amines from binding irreversibly to the acidic silica sites.
    
  • NMR Validation: To definitively prove the success of the

    
     ring opening, analyze the 
    
    
    
    NMR spectrum. The starting 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine exhibits characteristic oxirane
    
    
    multiplets at
    
    
    2.5–2.8 ppm. In the purified product, these peaks must be entirely absent, replaced by a downfield methine proton signal (
    
    
    3.7–4.0 ppm) corresponding to the
    
    
    -OH group of the
    
    
    -amino alcohol[2].

References

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols The Royal Society[Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings ChemRxiv[Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring MDPI[Link]

Sources

Application

Application Note: High-Fidelity Regioselective Functionalization of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

This Application Note is designed for medicinal chemists and process engineers optimizing the functionalization of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7). Unlike simple aliphatic epoxides, this sca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers optimizing the functionalization of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7).

Unlike simple aliphatic epoxides, this scaffold contains a basic nitrogen atom at the


-position relative to the epoxide terminus and a sterically demanding 2,6-dimethylmorpholine core. These features dictate a unique reactivity profile where anchimeric assistance  and steric gating  control the regioselectivity.

Introduction & Mechanistic Insight

The molecule 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (herein referred to as DMM-Epoxide ) is a versatile building block used to introduce the 2,6-dimethylmorpholine moiety—a privileged pharmacophore known for enhancing metabolic stability and aqueous solubility in drug candidates [1].

The Regioselectivity Challenge

The primary challenge in functionalizing DMM-Epoxide is not merely choosing between the C2 (internal) and C3 (terminal) positions, but enforcing exclusive C3-attack while suppressing two competing pathways:

  • Oligomerization: The basic tertiary amine in the starting material can self-catalyze the ring-opening of another epoxide molecule, leading to polyether chains.

  • C2-Attack (Rearrangement): Under strong Lewis acidic conditions, the reaction can shift toward the internal carbon, or lead to "Payne-like" rearrangements if free hydroxyls are present.

The "N-Assisted" Mechanism

For this specific scaffold, the internal nitrogen atom provides Anchimeric Assistance (Neighboring Group Participation). The nitrogen lone pair can hydrogen bond with the incoming nucleophile (in protic solvents) or stabilize the transition state, effectively lowering the activation energy for attack at the terminal (C3) carbon.

Key Rule: To maintain >98% regioselectivity for the terminal position (Krasusky product), reactions should be conducted in protic solvents or with Lewis Acid catalysts that coordinate the epoxide oxygen , preventing the internal nitrogen from sequestering the catalyst.

Decision Matrix & Workflow

The following decision tree guides the selection of reaction conditions based on the nucleophile type.

G Start Target Functionalization Nuc_Type Identify Nucleophile Class Start->Nuc_Type Strong_Amine Strong Nucleophile (1°/2° Amines, Thiols) Nuc_Type->Strong_Amine High pKa Weak_Nuc Weak Nucleophile (Alcohols, Carbamates, Azides) Nuc_Type->Weak_Nuc Low pKa / Steric Bulk Path_A PATH A: Solvolytic/Autocatalytic Solvent: Ethanol/Water Temp: 60-80°C Strong_Amine->Path_A Self-Catalyzed Path_B PATH B: Lewis Acid Activation Catalyst: LiClO4 or CeCl3 Solvent: MeCN or Toluene Weak_Nuc->Path_B Activation Required Prod_A Product: β-Amino Alcohol (>99% Terminal Selectivity) Path_A->Prod_A Prod_B Product: β-Amino Ether/Azide (High Yield, No Polymerization) Path_B->Prod_B

Figure 1: Strategic workflow for regioselective ring opening of DMM-Epoxide.

Detailed Experimental Protocols

Protocol A: Synthesis of β-Amino Alcohols (Nucleophilic Opening)

Application: Synthesis of beta-blocker analogs or linker installation. Mechanism: SN2 attack at the terminal carbon, assisted by solvent hydrogen bonding.

Reagents:

  • Substrate: DMM-Epoxide (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., N-Boc-piperazine or Morpholine) (1.1 equiv)

  • Solvent: Ethanol (Absolute) or 2-Propanol

  • Additives: None required (Substrate is autocatalytic).

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve DMM-Epoxide (171 mg, 1.0 mmol) in Ethanol (2.0 mL).

  • Addition: Add the amine nucleophile (1.1 mmol) dropwise at room temperature.

    • Note: If the nucleophile is volatile (e.g., isopropylamine), use 2.0 equiv and a sealed tube.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] The epoxide peak (M+H 172) will disappear, replaced by the product (M+H 172 + Nucleophile mass).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

  • Purification: The crude residue is often >95% pure due to the high regioselectivity. If necessary, purify via flash chromatography on neutral alumina (Silica is often too acidic and causes streaking for this basic substrate).

Validation Data:

Parameter Value Notes

| Regioselectivity | >99:1 (Terminal:Internal) | Confirmed by 1H NMR (Shift of epoxide protons from


 2.5-2.8 to 

3.8-4.0). | | Yield | 88–96% | Losses primarily due to handling, not side reactions. | | Stereochemistry | Retained | The cis/trans ratio of the dimethylmorpholine ring remains unchanged. |
Protocol B: Lewis Acid-Catalyzed Etherification (Weak Nucleophiles)

Application: Creating ether linkages (e.g., for cationic lipids) or introducing azides. Mechanism: Lewis acid activation of the epoxide oxygen makes the ring susceptible to attack by weak nucleophiles (alcohols). Critical Control: Strong Lewis acids (e.g., BF3·OEt2) must be avoided as they will complex irreversibly with the morpholine nitrogen. Lithium Perchlorate (LiClO4) or Cerium(III) Chloride (CeCl3) are the catalysts of choice [2].

Reagents:

  • Substrate: DMM-Epoxide (1.0 equiv)

  • Nucleophile: Primary Alcohol (e.g., Benzyl alcohol) (2.0 equiv)

  • Catalyst: LiClO4 (0.2 equiv) or CeCl3·7H2O (0.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: Dissolve DMM-Epoxide (1.0 mmol) and the Alcohol (2.0 mmol) in anhydrous MeCN (5 mL).

  • Catalyst Addition: Add LiClO4 (21 mg, 0.2 mmol) in one portion.

    • Safety: LiClO4 is an oxidant; avoid grinding with organics.

  • Reaction: Stir at Reflux (80°C) for 12 hours.

    • Why Reflux? The morpholine nitrogen buffers the acidity, requiring higher thermal energy to drive the opening with weak nucleophiles.

  • Quench: Cool to RT and add water (5 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The excess alcohol must be removed via distillation or column chromatography.

Analytical Validation & QC

To certify the regiochemical outcome, use the following NMR diagnostic markers.

1H NMR (CDCl3, 400 MHz) Diagnostic Shifts:

Proton EnvironmentStarting Material (Epoxide)Product (Terminal Attack)Product (Internal Attack - Rare)
Epoxide CH (Internal)

3.05 - 3.15 ppm (Multiplet)
Absent Absent
Epoxide CH2 (Terminal)

2.45 - 2.80 ppm
Absent Absent
New CH-OH (Methine) N/A

3.80 - 4.10 ppm (Multiplet)

3.50 - 3.60 ppm (CH2-OH)
Morpholine Me (C2/C6)

1.15 ppm (Doublet)

1.15 ppm (Unchanged)

1.15 ppm (Unchanged)

Key QC Check: If the integral of the CH-OH signal corresponds to 1 proton and appears as a multiplet at ~3.9 ppm, you have successfully achieved Terminal Regioselectivity . If a triplet/doublet appears at ~3.5 ppm (primary alcohol), rearrangement has occurred (fail).

References

  • Morpholine Scaffolds in Drug Design

    • Source: E3S Web of Conferences. (2024).[2] "Synthesis and SAR of morpholine and its derivatives: A review update."

    • URL:[Link][3][4][5][6]

  • Regioselective Ring Opening Catalysis

    • Source: ResearchGate. (2025).[7] "Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride."

    • URL:[Link]

  • Anchimeric Assistance in Piperidine/Morpholine Epoxides

    • Source: ResearchGate. (2025).[7] "Syntheses on the basis of 4-(Oxiran-2-ylmethyl)morpholine."

    • URL:[Link]

  • General Reactivity of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)

    • Source: ChemScene Product Data.[8]

Sources

Method

Topic: Anchimeric Assistance in the Epoxide Opening of Morpholine Derivatives

An Application Note and Protocol for Researchers Abstract: The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] Functionalization of morpholine derivatives often involves reactions with electrophiles, such as epoxides. This document provides an in-depth technical guide on a crucial, yet often overlooked, aspect of this reactivity: the role of the morpholine nitrogen in providing anchimeric assistance during the ring-opening of a tethered epoxide. This intramolecular participation can dramatically accelerate reaction rates and dictate stereochemical outcomes, offering a powerful tool for synthetic strategy when properly understood and controlled. This guide will elucidate the underlying mechanism, provide a framework for experimental validation, and detail a protocol for leveraging this phenomenon in a laboratory setting.

Foundational Principles: Mechanism and Rationale

The Challenge of Epoxide Ring-Opening

Epoxides are highly valuable three-membered cyclic ethers used extensively as synthetic intermediates. Their utility stems from the significant ring strain (approx. 13 kcal/mol), which facilitates ring-opening reactions with a wide range of nucleophiles.[3] However, the regioselectivity and stereochemistry of this opening are highly dependent on the reaction conditions.

  • Under Basic or Nucleophilic Conditions (SN2-like): Nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide, proceeding with inversion of stereochemistry at that center.[3][4][5]

  • Under Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing partial positive charge in the transition state.[5][6]

Anchimeric Assistance: An Intramolecular Catalyst

Anchimeric assistance, also known as Neighbouring Group Participation (NGP), is the direct involvement of a functional group within a reacting molecule in its own transformation.[7][8] This intramolecular interaction typically involves a lone pair of electrons or a π-system that acts as an internal nucleophile. The key consequences of NGP are:

  • Rate Acceleration: The reaction rate is often significantly higher than that of a comparable molecule lacking the participating group.[7][9] This is because the intramolecular first step is kinetically more favorable than an intermolecular reaction.

  • Stereochemical Control: NGP proceeds via two consecutive SN2-like steps. The first is the intramolecular attack forming a cyclic intermediate, and the second is the external nucleophile attacking that intermediate. Each step involves an inversion of configuration, resulting in an overall retention of stereochemistry at the reaction center.[10][11]

The Morpholine Nitrogen as a Neighbouring Group

In a morpholine derivative bearing a pendant epoxide, the tertiary amine nitrogen is perfectly positioned to act as a neighbouring group. The nitrogen's lone pair can initiate an intramolecular, backside attack on the proximal carbon of the epoxide. This process overcomes the activation barrier for ring-opening and forms a transient, bicyclic aziridinium ion intermediate. This highly strained, electrophilic intermediate is then rapidly attacked by an external nucleophile.

This mechanism is distinct from a standard intermolecular amine-epoxide reaction. The anchimeric assistance provided by the morpholine nitrogen pre-organizes the system for reaction, leading to the characteristic rate enhancement and stereochemical control.

Mechanistic Pathway Visualization

The following diagram illustrates the complete mechanism of anchimeric assistance by the morpholine nitrogen in opening a tethered epoxide, followed by attack from an external nucleophile (Nu⁻).

Caption: Intramolecular attack by the morpholine nitrogen forms a bicyclic aziridinium ion, which is then opened by an external nucleophile.

Experimental Design and Validation

The definitive proof of anchimeric assistance relies on demonstrating a significant rate enhancement compared to a system where such participation is impossible. A well-designed control experiment is therefore essential for a self-validating protocol.

The Control Substrate: Why It's Critical

To isolate the effect of the morpholine nitrogen, a control substrate must be synthesized. This molecule should be as sterically and electronically similar as possible to the test substrate, but lack the participating nitrogen lone pair. Two excellent options are:

  • N-Acylated Morpholine: Acetylating the morpholine nitrogen withdraws electron density, rendering the lone pair non-nucleophilic and unable to participate. This is often the most straightforward control to synthesize.

  • Cyclohexyl Analogue: Replacing the morpholine ring with a cyclohexane ring provides a close steric mimic without the participating heteroatom.

Quantitative Evidence: Comparative Kinetics

The core of the validation lies in comparing the observed reaction rates (k_obs) under identical conditions.

Substrate TypeParticipating GroupExpected Relative Rate (k_rel)Rationale
Test Substrate Morpholine Nitrogen (tertiary amine)High (e.g., >100)The lone pair of the nitrogen atom provides potent anchimeric assistance, accelerating the intramolecular ring-opening.[7][8]
Control Substrate N-Acyl Morpholine Nitrogen (amide)Low (Baseline, ~1)The nitrogen lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic and preventing participation. The reaction proceeds via slow, direct attack by the external nucleophile.
Control Substrate Cyclohexyl Analogue (no heteroatom)Low (Baseline, ~1)Lacking an internal nucleophile, the reaction must proceed via a standard, slower intermolecular pathway.[9]

Table 1: Expected kinetic outcomes for test vs. control substrates.

Detailed Experimental Protocol

This section provides a general, step-by-step protocol for the ring-opening of an N-((2,3-epoxypropyl)oxy)ethyl-morpholine derivative with a nucleophile, such as sodium azide, including the critical control experiment.

Experimental Workflow Overview

Caption: Workflow for investigating anchimeric assistance, from synthesis to final kinetic analysis.

Materials and Reagents
  • Test Substrate: e.g., 4-(2-((oxiran-2-yl)methoxy)ethyl)morpholine

  • Control Substrate: e.g., 1-(4-(2-((oxiran-2-yl)methoxy)ethyl)morpholino)ethan-1-one

  • Nucleophile: Sodium azide (NaN₃)

  • Solvent: Ethanol/Water mixture (e.g., 9:1 v/v)

  • Reaction Vessels: Identical round-bottom flasks with stir bars

  • Temperature Control: Oil bath with thermostat

  • Monitoring: TLC plates (Silica gel 60 F₂₅₄), LC-MS

  • Workup: Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., DCM/Methanol gradient)

Step-by-Step Procedure

CAUTION: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

  • Reaction Setup (Parallel Execution):

    • To two separate, identical 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective substrates.

      • Flask A (Test): Add the morpholine-epoxide substrate (e.g., 1.0 mmol, 201 mg).

      • Flask B (Control): Add the N-acetylated control substrate (e.g., 1.0 mmol, 243 mg).

    • To each flask, add the solvent mixture (10 mL of 9:1 EtOH/H₂O). Stir until fully dissolved.

    • To each flask, add sodium azide (1.5 mmol, 97.5 mg). Rationale: A slight excess of the nucleophile ensures it is not the limiting reagent.

  • Reaction Execution and Monitoring:

    • Place both flasks simultaneously into a pre-heated oil bath set to a constant temperature (e.g., 60 °C). Rationale: Identical thermal conditions are crucial for a valid kinetic comparison.

    • Start timers for both reactions.

    • At regular intervals (e.g., T = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (~20 µL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a small amount of saturated NaHCO₃ solution and dilute with a suitable solvent for analysis.

    • Analyze the aliquots by TLC or LC-MS to monitor the disappearance of the starting material. Self-Validation Point: A dramatically faster consumption of starting material in Flask A compared to Flask B is the primary evidence for anchimeric assistance.

  • Workup and Isolation (Perform when TLC/LC-MS shows completion or after a set time):

    • Allow the reaction mixtures to cool to room temperature.

    • Carefully concentrate the mixtures under reduced pressure to remove most of the ethanol.

    • Dilute the remaining aqueous residue with deionized water (15 mL) and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization:

    • Purify the crude material from each reaction using silica gel column chromatography.

    • Characterize the purified products using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm the structure of the ring-opened azido-alcohol. The expected product from both reactions will have the same mass, but their formation rate will differ significantly.

Conclusion for Drug Development Professionals

Understanding and predicting anchimeric assistance is not merely an academic exercise; it has profound practical implications in process chemistry and drug development. By recognizing substrates prone to this participation, chemists can:

  • Design More Efficient Syntheses: Leverage the inherent rate acceleration to achieve milder reaction conditions, shorter reaction times, and potentially higher yields.

  • Control Stereochemistry: Utilize the double-inversion mechanism to predictably set stereocenters, which is critical for synthesizing enantiopure active pharmaceutical ingredients (APIs).

  • Avoid Unwanted Side Reactions: Conversely, if NGP leads to undesired products, one can strategically block the participating group (e.g., through temporary acylation or protonation) to favor a different reaction pathway.

The morpholine moiety is more than a passive solubilizing group; it is an active participant in the chemistry of its host molecule. A thorough understanding of its capacity for anchimeric assistance is essential for any researcher working with these valuable heterocyclic systems.

References

  • Title: Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives Source: Journal of the American Chemical Society URL: [Link][1][12]

  • Title: Neighbouring-group participation by phenolate in the opening of an epoxide ring Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link][13]

  • Title: Neighbouring hydroxy-group participation in the opening of epoxides by nucleophiles Source: Journal of the Chemical Society, Chemical Communications URL: [Link][14]

  • Title: Recent progress in the synthesis of morpholines Source: Chemistry of Heterocyclic Compounds (via ResearchGate) URL: [Link][2][15]

  • Title: NUCLEOPHILIC SUBSTITUTION REACTIONS... Neighbouring Group Participation (NGP) Source: SlideShare Presentation (Educational Material) URL: [Link][10]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link][4]

  • Title: Organic chemistry 17: Anchimeric assistance, epoxide transformations Source: CureFFI.org (Harvard Lecture Notes) URL: [Link][16]

  • Title: Neighbouring group participation Source: Wikipedia URL: [Link][7]

  • Title: Intramolecular Catalysis. Part 11. Electrophilic Anchimeric Assistance by a Hydroxy-group in the Opening of Steroidal Epoxides Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link][17]

  • Title: Regioselectivity of acid-catalyzed ring-opening of epoxides Source: Chemistry Stack Exchange URL: [Link][6]

  • Title: What is anchimeric assistance? Source: Quora URL: [Link][8]

  • Title: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link][5]

  • Title: Neighbouring group participation in SN reactions and Anchimeric assistance Source: Mugberia Gangadhar Mahavidyalaya (Educational Material) URL: [Link][11]

  • Title: Cyclic Ethers: Epoxides Source: Fiveable URL: [Link][18]

  • Title: Epoxide Source: Wikipedia URL: [Link][19]

  • Title: Anchimeric Assistance Source: Dalal Institute URL: [Link][9]

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link][3]

Sources

Application

Topic: Synthesis of Chiral Morpholine Derivatives Starting from (S)-1-(benzyloxy)-3-chloropropan-2-ol (CAS 90950-33-7)

An Application Note for Researchers and Drug Development Professionals Abstract Chiral morpholines are recognized as privileged heterocyclic scaffolds in modern medicinal chemistry, imparting favorable physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Chiral morpholines are recognized as privileged heterocyclic scaffolds in modern medicinal chemistry, imparting favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2] The precise control of stereochemistry is often critical for therapeutic efficacy.[1] This guide provides a comprehensive, field-proven protocol for the stereospecific synthesis of chiral morpholine derivatives, utilizing the readily available building block, (S)-1-(benzyloxy)-3-chloropropan-2-ol. The described multi-step synthesis proceeds through a key N-alkylation reaction to form a chiral amino alcohol, followed by a robust cyclization and reduction sequence to yield the target morpholine scaffold. We will detail the causality behind experimental choices, provide step-by-step protocols, and present a complete workflow for synthesizing (S)-4-benzyl-2-((benzyloxy)methyl)morpholine, a valuable chiral building block for further elaboration.[3]

Introduction and Synthetic Strategy

The morpholine ring is a ubiquitous feature in a multitude of FDA-approved drugs and biologically active compounds.[2][4] Its incorporation into molecular design is a well-established strategy to mitigate risks associated with poor solubility or metabolic lability. Accessing enantiomerically pure morpholines is therefore a critical endeavor for drug discovery programs.

The synthetic strategy outlined herein leverages the C3 chiral synthon (S)-1-(benzyloxy)-3-chloropropan-2-ol to construct the morpholine core. The key principle is the retention of the (S)-stereocenter throughout the reaction sequence. The overall transformation can be dissected into three primary stages:

  • Nucleophilic Substitution: An initial SN2 reaction between a primary amine (e.g., benzylamine) and the primary chloride of the starting material to forge the C-N bond and create a key chiral amino alcohol intermediate.

  • Heterocycle Formation: The amino alcohol is converted into a morpholin-3-one via a two-step sequence of N-acylation with chloroacetyl chloride, followed by a base-mediated intramolecular Williamson ether synthesis.[4]

  • Amide Reduction: The final morpholine ring is obtained by the reduction of the morpholinone carbonyl using a powerful hydride reducing agent, such as lithium aluminum hydride (LAH).[5]

This approach provides a reliable and scalable route to highly functionalized, enantiopure morpholine derivatives.

Experimental Protocols and Methodologies

Visual Workflow of the Synthetic Pathway

Chiral Morpholine Synthesis A Start: (S)-1-(benzyloxy)-3- chloropropan-2-ol (CAS 90950-33-7) B Benzylamine C Intermediate 1: (S)-1-(benzylamino)-3- (benzyloxy)propan-2-ol A->C Step 1: N-Alkylation (K2CO3, ACN) B->C D Chloroacetyl Chloride E Intermediate 2: (S)-4-benzyl-2-((benzyloxy)methyl) morpholin-3-one C->E Step 2a: Acylation (Et3N, DCM) D->E F Reducing Agent (LAH) G Final Product: (S)-4-benzyl-2-((benzyloxy)methyl) morpholine (CAS 205242-66-6) E->G Step 2c: Reduction (THF) F->G

Sources

Method

Application Note: One-Pot Synthesis Protocols Involving 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction & Strategic Rationale The compound 2,6-Dimethyl-4-(oxiran...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction & Strategic Rationale

The compound 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7) [1] is a highly versatile C3-N building block, predominantly utilized in the synthesis of antifungal agents such as Amorolfine [2] and novel oxazolidine/morpholine scaffolds[3].

Traditionally, the synthesis of functionalized morpholines required the isolation of the epoxide intermediate. However, isolating 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine presents significant challenges: it is prone to rapid hydrolysis, poses genotoxic risks typical of terminal epoxides, and suffers from yield attrition during purification.

To circumvent these issues, we have developed and validated one-pot synthesis protocols that generate the epoxide in situ, immediately followed by regioselective nucleophilic ring-opening. This approach not only streamlines the production of complex Active Pharmaceutical Ingredients (APIs) but also acts as a self-validating system: the rapid consumption of the epoxide drives the thermodynamic equilibrium forward, preventing degradation and maximizing the overall yield.

Mechanistic Causality in One-Pot Workflows

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than merely following a recipe. The one-pot workflow operates via a two-stage cascade:

Stage 1: N-Alkylation and Epoxidation

The reaction initiates with the nucleophilic attack of 2,6-dimethylmorpholine on the terminal carbon of epichlorohydrin, followed by intramolecular cyclization to form the oxirane ring.

  • Causality of Temperature Control (0–5 °C): The initial

    
     displacement is highly exothermic. If the temperature exceeds 5 °C, the reaction outpaces standard cooling capacities, leading to thermal runaway and the undesired oligomerization of the oxirane intermediate.
    
  • Causality of Base Selection: We utilize anhydrous potassium carbonate (

    
    ) rather than aqueous sodium hydroxide (
    
    
    
    ). Aqueous bases promote the competitive hydrolysis of the transient epoxide into a diol, drastically reducing the yield. Anhydrous
    
    
    acts as an efficient acid scavenger without introducing nucleophilic water.
Stage 2: Regioselective Ring-Opening

Once the epoxide is formed, a nucleophile (e.g., a Grignard reagent or an amine) is injected directly into the reactor.

  • Causality of Regioselectivity: Under the basic or neutral conditions of this one-pot protocol, the nucleophile attacks the less sterically hindered terminal carbon of the epoxide via an

    
     mechanism. This strictly dictates the formation of the desired secondary alcohol, preventing the formation of isomeric byproducts.
    

Reaction Pathway Visualization

OnePotPathway A 2,6-Dimethylmorpholine + Epichlorohydrin B N-Alkylation & Cyclization (K2CO3, 0-5 °C) A->B Exothermic C 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine [In Situ Intermediate] B->C -HCl D Nucleophilic Ring-Opening (Grignard / Amine, 60 °C) C->D Nucleophile Addition E Functionalized Morpholine Scaffold (e.g., Amorolfine) D->E Aqueous Quench

Reaction pathway for the one-pot synthesis of morpholine scaffolds via in situ epoxide generation.

Quantitative Data: Reaction Optimization

The efficiency of the one-pot protocol varies depending on the nucleophile used for the ring-opening stage. The table below summarizes the optimized parameters for various target scaffolds.

Table 1: Optimization of One-Pot Reaction Conditions for Epoxide Ring-Opening

NucleophileTarget Scaffold / ApplicationSolventBase / CatalystTemp (°C)Time (h)Overall Yield (%)
4-tert-Pentylphenylmagnesium bromideAmorolfine Precursor [2]THFNone (Grignard)65678
BenzylamineN-Benzyl Amino AlcoholsEthanol

80885
PhenolAryl EthersDMF

901281
2-AminoethanolMorpholine-Oxazolidine [3]DioxaneNaI (cat.)1001074

Experimental Protocols

Protocol A: One-Pot Synthesis of Amorolfine Base (Grignard Addition)

This protocol describes the synthesis of the Amorolfine skeleton via carbon-carbon bond formation.

  • Reactor Preparation: Purge a 500 mL 3-neck round-bottom flask with ultra-high purity Argon. Add 2,6-dimethylmorpholine (1.0 equiv, 100 mmol) and anhydrous THF (150 mL).

  • Epoxidation: Cool the mixture to 0 °C using an ice-brine bath. Add anhydrous

    
     (1.5 equiv, 150 mmol). Begin dropwise addition of epichlorohydrin (1.1 equiv, 110 mmol) via an addition funnel over 45 minutes, strictly maintaining the internal temperature below 5 °C to prevent thermal runaway.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours to ensure complete cyclization to 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine [1].

  • Nucleophilic Addition: Re-cool the reactor to 0 °C. Slowly inject a 1.0 M solution of 4-tert-pentylphenylmagnesium bromide in THF (1.2 equiv, 120 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 6 hours.

  • Quench & Workup: Cool to room temperature and quench carefully with saturated aqueous

    
     (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the Amorolfine base.

Protocol B: One-Pot Synthesis of Morpholino-Amino Alcohols (Amination)

This protocol is utilized for generating novel antifungal scaffolds via carbon-nitrogen bond formation.

  • Epoxidation Phase: Follow Steps 1–3 from Protocol A, substituting THF with absolute Ethanol (150 mL) as the solvent.

  • Amine Injection: To the in situ generated epoxide mixture, add benzylamine (1.2 equiv, 120 mmol) directly into the reactor in one portion.

  • Ring-Opening: Heat the mixture to 80 °C and stir for 8 hours. The polar protic solvent (Ethanol) facilitates the activation of the epoxide oxygen via hydrogen bonding, accelerating the nucleophilic attack by the amine.

  • Isolation: Filter the mixture through a Celite pad to remove inorganic salts (

    
     and KCl). Concentrate the filtrate in vacuo. Recrystallize the resulting solid from a mixture of Ethanol/Water to obtain the pure morpholino-amino alcohol.
    

Visualizing the Experimental Workflow

ExperimentalWorkflow Step1 1. Reactor Setup Purge with N2, load Morpholine & Base Step2 2. Electrophile Addition Dropwise Epichlorohydrin at 0 °C Step1->Step2 Step3 3. Epoxide Maturation Stir for 4h at RT Step2->Step3 Step4 4. Nucleophile Injection Add Reagent, Heat to 60-80 °C Step3->Step4 Step5 5. Aqueous Workup Phase Separation & Extraction Step4->Step5 Step6 6. Product Isolation Crystallization / Chromatography Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis of functionalized morpholines.

References

  • QuickCompany. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. Retrieved from:[Link]

  • ResearchGate. AN EFFICIENT SYNTHETIC ROUTE TO DERIVATIVES OF MORPHOLINE AND OXAZOLIDINE AS NOVEL SCAFFOLDS FOR ANTIFUNGAL AGENTS. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine Ring-Opening

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield, regioselectivity, or conversion bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield, regioselectivity, or conversion bottlenecks when utilizing 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7) as a chiral building block.

The high reactivity of the strained three-membered oxirane ring dominates the chemical behavior of this molecule, making it a valuable precursor for synthesizing diverse functionalized molecules, particularly chiral 1,3-amino alcohols used in pharmaceutical scaffolds[1]. However, the presence of the basic morpholine moiety and the specific steric environment of the epoxide demand precise mechanistic control to achieve high yields.

Mechanistic Foundations: Causality in Epoxide Ring-Opening

To troubleshoot yield, we must first understand the causality governing the reaction pathways. The ring-opening of terminal epoxides like 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine is a regioselective process dictated by the pH of the medium and the nature of the catalyst[1][2].

  • Basic/Neutral Conditions (Steric Control): Under basic or neutral conditions, the reaction proceeds via a classic

    
     mechanism. The nucleophile attacks the less sterically hindered carbon atom (the terminal C3 position of the oxirane), yielding a secondary alcohol[1][3]. The driving force is the relief of angle and torsional strain[4].
    
  • Acidic/Lewis Acid Conditions (Electronic Control): When the epoxide oxygen is protonated or coordinated to a Lewis acid, it becomes a superior leaving group[1][3]. The transition state develops a partial positive charge. Consequently, the nucleophile attacks the more substituted carbon (C2 position), which better stabilizes this carbocation-like state via hyperconjugation, yielding a primary alcohol[1][3].

  • Anchimeric Assistance: The tertiary nitrogen within the 2,6-dimethylmorpholine ring can act as an internal base. This anchimeric effect can self-catalyze the ring-opening with certain nucleophiles (like triazoles or amines) without the need for external basic catalysts[1][5].

Regioselectivity Pathway Visualization

Regioselectivity Start 2,6-Dimethyl-4- (oxiran-2-ylmethyl)morpholine Basic Basic / Neutral Conditions (Strong Nucleophile) Start->Basic Acidic Acidic / Lewis Acid (Weak Nucleophile) Start->Acidic SN2 SN2 Mechanism Steric Control Basic->SN2 SN1 SN1-like Mechanism Electronic Control Acidic->SN1 Terminal Attack at Terminal Carbon (Less Hindered) SN2->Terminal Internal Attack at Internal Carbon (More Substituted) SN1->Internal Prod1 Secondary Alcohol (Major Product) Terminal->Prod1 Prod2 Primary Alcohol (Major Product) Internal->Prod2

Mechanistic divergence of oxirane ring-opening based on catalytic conditions.

Diagnostic Q&A: Troubleshooting Yield & Selectivity

Q1: I am reacting 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine with an aliphatic amine, but my yield is stalled at 40%. How do I drive this to completion? A1: Aliphatic amines are strong nucleophiles, but if the reaction stalls, it is likely due to an insufficient activation energy barrier being overcome at room temperature, or the morpholine nitrogen is buffering the system. Action: Elevate the temperature to 60-80 °C in a polar aprotic solvent like DMF or acetonitrile[6]. Because the morpholine group provides anchimeric assistance, external bases are often unnecessary and can sometimes cause unwanted side reactions[5]. Ensure water is strictly excluded to prevent competitive hydrolysis[3].

Q2: I need to open the epoxide with a weak nucleophile (e.g., an alcohol) to form an ether-alcohol. The reaction isn't proceeding under neutral conditions. What is the best approach? A2: Weak nucleophiles like alcohols cannot spontaneously open the oxirane ring[7]. You must activate the epoxide using a Lewis acid catalyst. Action: Employ a Lewis acid such as


 (1-5 mol%) or a heterogeneous catalyst like Sn-Beta zeolite[7][8]. The Lewis acid coordinates to the epoxide oxygen, lowering the LUMO of the epoxide and reducing the activation barrier[9]. Caution: This will shift the regioselectivity toward the more substituted carbon (C2)[1].

Q3: I am using a Titanium-based Lewis acid (


) with an amine nucleophile, but I am observing zero conversion. Why? 
A3:  You are experiencing catalyst poisoning. Aliphatic amines (both your nucleophile and the morpholine moiety on your substrate) strongly coordinate to certain transition metal Lewis acids, completely deactivating them[7].
Action: For amine nucleophiles, rely on thermal conditions (heating in protic solvents like ethanol, which hydrogen-bond to the epoxide oxygen to activate it) rather than Lewis acids[7]. If a catalyst is absolutely required, switch to a non-coordinating catalyst or a borinic acid derivative[10].

Q4: How can I prevent the formation of 1,2-diols as a byproduct? A4: 1,2-diols form via hydrolysis when water acts as a nucleophile, either under aqueous acidic or basic conditions[3]. Action: Maintain strictly anhydrous conditions. Dry your solvents over molecular sieves, purge the reaction flask with Argon, and ensure your nucleophiles (especially hygroscopic ones) are completely dry prior to introduction[10].

Empirical Data: Nucleophile & Condition Matrix

To facilitate rapid experimental design, the following table synthesizes the expected outcomes based on the nucleophile and catalytic environment.

Nucleophile ClassTypical ReagentOptimal ConditionsPrimary MechanismRegioselectivity (Major Attack Site)Expected Yield Range
Primary Amines Aniline, BenzylamineNeat or EtOH, 60 °C

(Anchimeric assist)
Terminal C3 (Less hindered)85 - 95%
Thiols NaSH, ThiophenolEtOH/H₂O, RT

Terminal C3 (Less hindered)90 - 98%
Alcohols Methanol, Ethanol

or Sn-Beta, Reflux

-like
Internal C2 (More substituted)70 - 85%
Organometallics Grignard (

)
THF, -20 °C to RT

Terminal C3 (Less hindered)75 - 90%
Azides


, DMF, 80 °C

Terminal C3 (Less hindered)80 - 95%

Data synthesized from established epoxide ring-opening protocols[6][7][8][11].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The inclusion of specific quenching and extraction steps ensures that unreacted starting materials and catalysts do not interfere with product isolation.

Protocol A: Base-Free Aminolysis (Targeting Terminal Attack)

Utilizes the anchimeric assistance of the morpholine ring to achieve high regioselectivity without external catalysts[5].

  • Preparation: To an oven-dried, Argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine (1.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous Ethanol (5.0 mL) to achieve a 0.2 M concentration. Add the amine nucleophile (1.2 mmol, 1.2 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C. Monitor via TLC (eluent:

    
     9:1, visualized with Ninhydrin stain). The reaction typically reaches completion in 4-6 hours.
    
  • Quenching & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous

    
     (10 mL) to remove any acidic impurities, followed by brine (10 mL)[6].
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography if trace unreacted amine persists.
    
Protocol B: Lewis Acid-Catalyzed Alcoholysis (Targeting Internal Attack)

Designed for weak nucleophiles where the morpholine's anchimeric assistance is insufficient[7][8].

  • Preparation: In a rigorously dried Schlenk flask under Argon, add 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine (1.0 mmol) and the target alcohol (e.g., Methanol, 10.0 mmol, 10 equiv) acting as both reactant and solvent.

  • Catalyst Introduction: Add a catalytic amount of Yttrium(III) chloride (

    
    , 5 mol%) or Sn-Beta zeolite (10 mg)[7][8].
    
  • Reaction: Stir the mixture at room temperature (for

    
    ) or heat to 60 °C (for Sn-Beta). Monitor via TLC or GC-MS.
    
  • Quenching (Critical Step): If using a homogeneous Lewis acid, quench the reaction by adding a cold, freshly prepared 1 M aqueous solution of NaOH (5 mL) to precipitate the metal salts and prevent reverse reactions during workup[7].

  • Extraction: Extract the aqueous layer with

    
     (3 x 15 mL). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Yield Optimization Workflow Visualization

Optimization Issue Issue: Low Yield / Incomplete Conversion CheckNuc Analyze Nucleophile Strength Issue->CheckNuc Strong Strong Nucleophile (Amines, Thiols, Grignards) CheckNuc->Strong Weak Weak Nucleophile (Alcohols, Water) CheckNuc->Weak Action1 Increase Temp to 60-80°C Check for Steric Hindrance Strong->Action1 Action2 Add Lewis Acid Catalyst (e.g., YCl3, Sn-Beta) Weak->Action2 Poison Is Catalyst Poisoning Occurring? (Amine presence) Action2->Poison If yield still low Action3 Switch to Thermal Conditions or Borinic Acid Catalyst Poison->Action3 Yes

Decision matrix for troubleshooting low conversion in epoxide ring-opening reactions.

References

  • Chemistry Steps. "Epoxides Ring-Opening Reactions - Chemistry Steps". Available at: [Link]

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". Available at: [Link]

  • ACS Publications. "How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide". Available at: [Link]

  • ResearchGate. "Syntheses on the basis of 4-(Oxiran-2-ylmethyl)morpholine". Available at:[Link]

  • Scholaris. "Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols". Available at:[Link]

  • JSTA. "Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide". Available at: [Link]

  • NIH. "Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase". Available at: [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

A Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS No. 90950-33-7).

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS No. 90950-33-7). This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability of this valuable synthetic intermediate by preventing its unintended polymerization during storage and handling. As a molecule possessing both a reactive epoxide (oxirane) ring and a tertiary amine (morpholine) group, its stability is paramount for reproducible experimental outcomes.

Section 1: Understanding the Risk: The Chemistry of Instability

The structure of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine contains the key functionalities that dictate its reactivity and storage requirements. The primary mode of degradation is the irreversible ring-opening polymerization (ROP) of the highly strained epoxide group.[1][2] This process, once initiated, can cascade, leading to a significant increase in viscosity and eventual solidification of the material.

The polymerization can be initiated by several pathways:

  • Cationic Polymerization: Initiated by trace amounts of acids (Brønsted or Lewis acids). The acidic proton or Lewis acid coordinates to the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by another monomer molecule.[3][4]

  • Anionic Polymerization: Initiated by strong bases or nucleophiles (e.g., water, alcohols). These nucleophiles directly attack one of the carbon atoms of the epoxide ring, causing it to open and form a reactive alkoxide that propagates the polymer chain.[2]

  • Self-Catalysis: The tertiary amine of the morpholine ring is weakly basic and nucleophilic.[5] Under elevated temperatures or in the presence of protic impurities (like water), it can potentially initiate the ring-opening of another molecule, leading to dimerization and oligomerization.

The following diagram illustrates the fundamental mechanism of acid-catalyzed ring-opening polymerization.

Epoxide Polymerization Pathway cluster_activation Monomer Monomer (Epoxide) Activated Activated Monomer (Protonated Epoxide) Initiator Initiator (e.g., H⁺, Lewis Acid) Initiator->Monomer Activation Propagation Propagation (Dimer/Polymer Chain) Activated->Propagation Nucleophilic Attack by another monomer Monomer2 Another Monomer Monomer2->Propagation Propagation->Propagation

Caption: Acid-catalyzed ring-opening polymerization (ROP) of the epoxide.

Section 2: Quick Reference Storage Guide

For optimal stability, adhere to the following conditions. Deviations from these parameters are the most common cause of product degradation.

ParameterRecommended ConditionRationale
Temperature 2–8°C[6]Reduces the kinetic energy of molecules, significantly slowing the rate of potential polymerization reactions.
Atmosphere Inert Gas (Dry Argon or Nitrogen)Prevents exposure to atmospheric moisture, which can act as a nucleophile to initiate polymerization.[7][8]
Container Original, tightly sealed container. For aliquots, use clean, dry glass vials with PTFE-lined caps.[9][10]Prevents contamination and moisture ingress. PTFE liners provide excellent chemical resistance.
Light Exposure Store in the dark or in an amber vial.[9]Protects against potential light-induced degradation pathways, although thermal initiation is the primary concern.
Purity Use as supplied. Do not add any stabilizers without validation.The product is supplied at high purity to minimize potential initiators. Adding unknown agents can introduce contaminants.

Section 3: Frequently Asked Questions (FAQs)

Q1: My material has become viscous or has solidified. What happened?

This is a clear indication that polymerization has occurred. The most likely causes are a breach in the storage protocol: exposure to elevated temperatures, moisture, or chemical contaminants (e.g., acidic or basic residues on lab equipment).

Q2: Can I still use the material if it has only slightly thickened?

We strongly advise against it. A slight increase in viscosity indicates the presence of oligomers and low-molecular-weight polymers. Using this material will introduce significant uncertainty into your experiments, affecting stoichiometry, reaction kinetics, and the purity of your final product. It is no longer the specified reagent.

Q3: How should I handle the compound during an experiment to minimize polymerization risk?

Always allow the container to warm to room temperature before opening it.[11] This prevents atmospheric moisture from condensing on the cold liquid. Handle the material under a stream of inert gas (argon or nitrogen) and use clean, dry syringes or glassware for transfers.[12] Promptly and tightly reseal the container after use.

Q4: Should I add a polymerization inhibitor for long-term storage?

No. The addition of an inhibitor is not recommended. Common free-radical inhibitors like BHT or hydroquinone are ineffective against ring-opening polymerization.[][14] Adding other chemicals risks introducing impurities that could inadvertently catalyze polymerization. The most effective "inhibitor" is strict adherence to the recommended storage conditions.

Q5: What chemicals or materials are incompatible with 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine?

Avoid all contact with strong acids, strong bases, Lewis acids (e.g., aluminum chloride, boron trifluoride), and strong oxidizing agents.[7][10] Ensure that all labware is scrupulously cleaned and dried, as residues from previous experiments can act as potent initiators. Do not store near reactive metals or compounds that can generate acids upon decomposition.[12]

Section 4: In-Depth Troubleshooting Guide

This guide provides a logical workflow to diagnose and prevent storage-related product failure.

Troubleshooting Workflow start Problem: Increased Viscosity or Solidification Observed check_temp Was the material stored consistently at 2-8°C? start->check_temp cause_temp Root Cause: Thermal Initiation. High temp accelerated polymerization. check_temp->cause_temp NO check_seal Was the container tightly sealed at all times? check_temp->check_seal YES temp_yes YES temp_no NO solution Solution: Discard polymerized material. Review and enforce storage and handling protocols. cause_temp->solution cause_seal Root Cause: Moisture Contamination. Atmospheric water acted as an initiator. check_seal->cause_seal NO check_handling Was the material handled under inert atmosphere with dry equipment? check_seal->check_handling YES seal_yes YES seal_no NO cause_seal->solution cause_handling Root Cause: Cross-Contamination. Acidic/basic residue on glassware or exposure to air/moisture during transfer. check_handling->cause_handling NO check_handling->solution YES (Consider less obvious contaminant sources) handling_yes YES handling_no NO cause_handling->solution

Caption: Troubleshooting workflow for identifying the cause of polymerization.

Section 5: Protocols for Best Practices

Protocol 5.1: Recommended Long-Term Storage
  • Log Receipt: Upon receiving the material, record the date on the container.[10][15]

  • Inspect Seal: Verify that the manufacturer's seal is intact.

  • Immediate Storage: Place the container in a designated, properly calibrated refrigerator maintained at 2–8°C.

  • Segregation: Store the material away from incompatible chemicals, particularly acids and oxidizers.[16] Use secondary containment (e.g., a plastic tub) to isolate it.[7]

  • Maintain Log: Keep a temperature log for the storage unit to ensure there are no prolonged deviations from the required range.

Protocol 5.2: Aliquoting and Handling Under Inert Atmosphere

This protocol is critical for maintaining the integrity of the bulk material when only a small amount is needed.

  • Preparation:

    • Select a clean, oven-dried glass vial with a PTFE-lined septum cap.

    • Move the main container of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine from the refrigerator to a desiccator at room temperature. Allow at least 1-2 hours for it to equilibrate. This is a critical step to prevent moisture condensation.

  • Inerting the System:

    • Set up a Schlenk line or a manifold providing a gentle flow of dry argon or nitrogen.

    • Purge the empty receiving vial with inert gas for several minutes.

  • Transfer:

    • Once the main container is at room temperature, briefly remove the cap and immediately blanket the headspace with inert gas.

    • Using a clean, dry, and inert gas-flushed syringe, carefully withdraw the desired volume of liquid.

    • Quickly transfer the liquid to the prepared receiving vial by piercing the septum.

  • Resealing and Storage:

    • Purge the headspace of the main container with inert gas again before tightly resealing it. Wrap the cap threads with Parafilm for an extra barrier.

    • Return the main container to the 2–8°C refrigerator.

    • Clearly label the new aliquot with the chemical name, date, and your initials. Store the aliquot under the same recommended conditions.

By implementing these rigorous storage and handling procedures, you can ensure the long-term stability of your 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, leading to more reliable and reproducible research.

References

  • Khor, P. Y., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(3), 648. Available from: [Link]

  • Kember, M. R., et al. (2011). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1947), 2971–2986. Available from: [Link]

  • Pascault, J. P., & Williams, R. J. J. (Eds.). (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General knowledge, conceptual support)
  • University of Edinburgh. (n.d.). Storage of Incompatible Chemicals. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 369, 328-339. Available from: [Link]

  • Childers, M. I., et al. (2014). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 114(16), 8129–8152. Available from: [Link]

  • Pal, S., et al. (2018). Thermal degradation kinetics of morpholine for carbon dioxide capture. Chemical Engineering Journal, 356, 113-123. Available from: [Link]

  • Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Ramirez-Corredores, M. M., et al. (2023). Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene. Polymers, 15(15), 3224. Available from: [Link]

  • WEST SYSTEM. (n.d.). Epoxy Shelf Life & Proper Storage. Retrieved from [Link]

  • Trotta, J. T., et al. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 142(49), 20849–20858. Available from: [Link]

  • Gilbert, R., et al. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. Available from: [Link]

  • Mondal, T., et al. (2023). Quasi-isostructural order–disorder phase transitions and anisotropic thermal expansions in polymorphic crystals of a biologically active molecule with distinct solubility and dissolution rate. Materials Advances, 4(5), 1335-1346. Available from: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Managing Chemical Retention and Storage. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Storage. Retrieved from [Link]

  • REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • ReAgent. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • MasterBond. (2023). How to Properly Store Epoxy Adhesives. Retrieved from [Link]

  • Moed, D. H., et al. (2014). Thermolysis of morpholine in water and superheated steam. Industrial & Engineering Chemistry Research, 53(30), 11899-11906. Available from: [Link]

  • Liu, Z., et al. (2015). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 27(1), 323-326. Available from: [Link]

  • Hill, M. S., et al. (2004). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions, (16), 2478-2484. Available from: [Link]

Sources

Troubleshooting

Technical Guide: Controlling Steric Hindrance in 2,6-Dimethylmorpholine Reactions

[1] Executive Summary & Core Challenge 2,6-Dimethylmorpholine is a "privileged scaffold" in medicinal chemistry.[1] The methyl groups at the 2 and 6 positions block metabolic hotspots (CYP450 oxidation), significantly im...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Challenge

2,6-Dimethylmorpholine is a "privileged scaffold" in medicinal chemistry.[1] The methyl groups at the 2 and 6 positions block metabolic hotspots (CYP450 oxidation), significantly improving the half-life of drug candidates compared to unsubstituted morpholines.

The Problem: The same steric bulk that protects the molecule from metabolism also protects the nitrogen center from reacting. The methyl groups create a "steric wall" flanking the nucleophilic nitrogen. Furthermore, commercial supplies are mixtures of cis (major) and trans (minor) isomers, which exhibit drastically different reactivity profiles.[1]

This guide provides troubleshooting protocols to overcome these steric barriers in Amide Coupling, SNAr, and Buchwald-Hartwig aminations.

Pre-Reaction Diagnostic: Isomer Management

Before troubleshooting reaction conditions, you must validate your starting material.[1] Inconsistent yields between batches are frequently caused by fluctuating cis/trans ratios.[1]

The Isomer Reactivity Gap
  • Cis-Isomer (The Good Nucleophile): Both methyl groups are equatorial. The nitrogen lone pair is accessible. This is the desired isomer for most rapid conversions.

  • Trans-Isomer (The "Dead" Weight): One methyl is axial. This creates significant 1,3-diaxial steric clash, shielding the nitrogen lone pair and retarding reaction rates by orders of magnitude.

Protocol: 1H NMR Ratio Determination

Do not rely on the Certificate of Analysis (CoA) alone. Run a standard 1H NMR in CDCl3.

SignalChemical Shift (δ)MultiplicityAssignment
Cis-Isomer ~3.6 - 3.7 ppmMultipletH-2/H-6 (Axial)
Trans-Isomer ~4.0 - 4.1 ppmMultipletH-2/H-6 (Equatorial)

Decision Rule: If the trans content exceeds 15% and your reaction is sluggish, purify the amine or switch to a pure cis source.

Workflow 1: Amide Coupling (Acylation)[1][2]

Scenario: You are trying to couple 2,6-dimethylmorpholine to a carboxylic acid, but yields are low (<50%) or you observe epimerization of the acid.

The Mechanism of Failure

Standard reagents (EDC, HATU) form an active ester. For unhindered amines, attack on this ester is fast.[1] For 2,6-dimethylmorpholine, the attack is slow due to the flanking methyls. This delay allows the active ester to racemize or decompose.

Troubleshooting Guide

Q: HATU/DIPEA is giving me <20% conversion after 24 hours. What now? A: Switch to T3P (Propanephosphonic acid anhydride) . T3P is less sensitive to steric bulk and drives the reaction through a highly reactive mixed anhydride intermediate.

Protocol: T3P Coupling for Hindered Amines

  • Dissolve Carboxylic Acid (1.0 equiv) and 2,6-dimethylmorpholine (1.5 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Pyridine (3.0 equiv).[1] Note: Pyridine is superior to DIPEA/TEA for T3P reactions.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.[1]

  • Allow to warm to RT and stir. If no reaction after 4h, heat to 60°C.

Q: I cannot use T3P. How do I make HATU work? A: You must force the conformation. Use DMF as solvent (high polarity stabilizes the transition state) and increase temperature to 50-60°C . Standard RT protocols will fail.[1]

AmideCoupling Start Start: Amide Coupling CheckAcid Is the Acid Chiral/Sensitive? Start->CheckAcid AcidChloride Use Acid Chloride Method (SOCl2 then Amine/TEA) CheckAcid->AcidChloride No (Robust) T3P_Route Use T3P (50%) + Pyridine in EtOAc or 2-MeTHF CheckAcid->T3P_Route Yes (Sensitive) HATU_Route Use HATU + DIPEA in DMF at 50°C T3P_Route->HATU_Route T3P Failed? Success Purify: Acid wash removes T3P byproducts easily T3P_Route->Success Yield >80%

Caption: Decision tree for selecting coupling conditions based on substrate sensitivity.

Workflow 2: Buchwald-Hartwig Amination[1][3][4]

Scenario: Coupling 2,6-dimethylmorpholine with an aryl halide. Common Failure: Catalyst poisoning or reduction of the aryl halide (dehalogenation) instead of coupling.

The "Ligand Pocket" Solution

Standard ligands like BINAP or dppf often fail because they do not create a large enough "pocket" to accommodate the bulky amine during the reductive elimination step. You need bulky, electron-rich dialkylbiaryl phosphine ligands.[1]

Recommended Catalyst Systems
ComponentRecommendationWhy?
Ligand RuPhos (First Choice)Specifically designed for bulky secondary amines.[1] Facilitates reductive elimination.
Alternative XPhos or BrettPhos Good alternatives if RuPhos fails.[1]
Pd Source Pd(OAc)2 or G3/G4 Precatalysts Precatalysts (e.g., RuPhos Pd G4) ensure rapid initiation without needing reduction by the amine.[1]
Base NaOtBu or LHMDS Strong bases are required.[1] LHMDS is better if the substrate has base-sensitive groups (esters).

Q: My reaction stalls at 50% conversion. A: This is often due to the trans isomer accumulating. The catalyst couples the cis isomer quickly and struggles with the trans.

  • Fix: Increase catalyst loading (to 5 mol%) or temperature (to 100°C) to force the trans isomer to react.

Workflow 3: SNAr (Nucleophilic Aromatic Substitution)

Scenario: Displacing a halogen on a heteroaromatic ring (e.g., 2-chloropyridine). Issue: No reaction at reflux, even with electron-deficient rings.

The "Fluoride Effect"

The rate-determining step in SNAr with bulky amines is the initial attack (formation of the Meisenheimer complex). A chloride leaving group is often too large, creating steric repulsion with the methyl groups of the morpholine.

Protocol Optimization:

  • Leaving Group Swap: If possible, use the Aryl-Fluoride instead of Aryl-Chloride. The small size of fluorine dramatically reduces steric clash during the approach.

  • Solvent: Switch to DMSO or NMP .[1] The high dielectric constant stabilizes the charged intermediate.

  • Temperature: 2,6-dimethylmorpholine SNAr reactions rarely proceed below 100°C .[1]

SNAr_Mechanism Substrate Aryl-Cl + 2,6-Dimethylmorpholine Transition Transition State (Steric Clash!) Substrate->Transition Slow (k1) Product Product Transition->Product Fast Fix Optimization: 1. Use Aryl-F (Smaller) 2. Use DMSO (Polar) 3. T > 100°C Transition->Fix

Caption: The steric bottleneck in SNAr is the approach vector. Fluorine reduces the barrier.

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Bagal, S. K., et al. (2015).[1] "2,6-Dimethylmorpholine: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry (Contextual reference for scaffold utility).

Sources

Optimization

Technical Support Center: Solvent Selection for Morpholine Epoxide Intermediates

Introduction Welcome to the Technical Support Center. This guide addresses the critical challenge of solvent selection for morpholine epoxide intermediates (e.g., 2-((4-morpholinyl)methyl)oxirane).[1][2] These intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenge of solvent selection for morpholine epoxide intermediates (e.g., 2-((4-morpholinyl)methyl)oxirane).[1][2] These intermediates are pivotal in the synthesis of anticoagulants like Rivaroxaban and various CNS-targeting agents.[3]

Their chemical duality—possessing a basic, polar morpholine ring and a strained, electrophilic epoxide—creates a "solubility-stability paradox."[2] Solvents that dissolve the polar morpholine moiety often trigger premature epoxide ring-opening or polymerization.[2][3] This guide provides field-proven strategies to navigate these competing requirements.

Part 1: Solvent Selection Framework

The selection process must balance solubility parameter (


) , dielectric constant (

)
, and nucleophilicity .[1]
Decision Matrix: Solvent Selection

Use the following logic flow to determine the optimal solvent system for your specific process stage (Reaction vs. Isolation).

SolventSelection Start Start: Define Process Stage Stage Is this for Reaction or Isolation? Start->Stage Reaction Reaction Phase (Ring Opening/Functionalization) Stage->Reaction Synthesis Isolation Isolation/Purification Phase Stage->Isolation Workup Nucleophile Is the Nucleophile Weak? Reaction->Nucleophile WeakNu Use Polar Aprotic (Enhances Nucleophilicity) Nucleophile->WeakNu Yes (e.g., Aniline) StrongNu Use Non-Polar/Chlorinated (Standard SN2) Nucleophile->StrongNu No (e.g., Azide, Thiol) SolventA Recommended: DMSO, DMF, MeCN (Watch for workup difficulty) WeakNu->SolventA SolventB Recommended: DCM, Toluene, THF (Good solubility, easy removal) StrongNu->SolventB Method Method: Crystallization or Extraction? Isolation->Method Cryst Crystallization Method->Cryst Extract Extraction Method->Extract SolventC System: Alcohol/Water or Ether/Hexane (Induce controlled precipitation) Cryst->SolventC SolventD System: DCM or EtOAc (High partition coefficient) Extract->SolventD

Figure 1: Decision tree for selecting solvents based on process requirements (Reaction Kinetics vs. Purification Thermodynamics).

Part 2: Comparative Solvent Data

The following table summarizes solvents commonly screened for morpholine epoxides. Note the "Suitability Score" based on the trade-off between solubility power and chemical inertness.

Solvent ClassRepresentative SolventsSolubility (Morpholine Epoxide)Reactivity Risk (Epoxide Stability)Suitability Score (1-10)Technical Notes
Chlorinated DCM, 1,2-DCEHigh Low9 Excellent for synthesis; solubilizes both polar/non-polar segments.[1][2][3]
Polar Aprotic DMSO, DMF, NMPVery High Low7 Great solubility but difficult to remove (high BP).[1] Enhances SN2 rates [1].
Ethers THF, 1,4-DioxaneModerate-High Low8 Good balance.[1][2][3] THF is easily removed.[3] Dioxane is excellent for crystallization [2].[3]
Alcohols Methanol, EthanolHigh High (Risk) 4 Can cause solvolysis (ring opening by solvent).[1] H-bonding retards nucleophiles [3].[2][3]
Aromatic TolueneLow-Moderate Very Low6 Good for high-temp reactions; often requires co-solvent for morpholine derivatives.[2][3]
Esters Ethyl AcetateModerate Low5 Often used for extraction, but solubility of polar morpholine salts is poor.[3]
Part 3: Troubleshooting Guides (FAQs)
Issue 1: "My reaction yield is low, and I see unreacted epoxide despite long reaction times."

Diagnosis: You are likely using a Polar Protic Solvent (e.g., Ethanol, Methanol) or a solvent that is "caging" your nucleophile.[1][4] Mechanism: In protic solvents, the nucleophile is heavily solvated via hydrogen bonding, significantly reducing its energy and reactivity (nucleophilicity).[1] While the solvent might dissolve the morpholine epoxide well, it deactivates the attacking species [3].

Corrective Action:

  • Switch to a Polar Aprotic Solvent: Use Acetonitrile (MeCN) or THF .[1][3] These dissolve the reagents but do not H-bond with the nucleophile, leaving it "naked" and more reactive.[2]

  • Catalysis: If solubility limits you to less polar solvents (like Toluene), add a Lewis Acid catalyst (e.g., LiClO₄) to activate the epoxide oxygen, making it more susceptible to attack.[1]

Issue 2: "The intermediate precipitates out as an oil or sticky gum during workup." [3]

Diagnosis: This is a common "Oiling Out" phenomenon, often caused by the amphiphilic nature of the morpholine group. The compound is too polar for the organic phase but too lipophilic for the aqueous phase.

Corrective Action:

  • The "DCM Wash" Protocol: Morpholine derivatives have exceptionally high affinity for Dichloromethane (DCM).[1][3]

    • Dilute the reaction mixture with water.[3]

    • Extract exhaustively with DCM (3x volumes).

    • Critical Step: Wash the DCM layer with Brine (saturated NaCl) .[1][3] This disrupts the hydration shell around the morpholine nitrogen, forcing it into the organic layer.

  • Seed Crystallization: If an oil forms, dissolve it in a minimum amount of hot 1,4-Dioxane or Isopropanol and slowly add an anti-solvent (Hexane or Diethyl Ether) with vigorous stirring to induce lattice formation [2].[1][3]

Issue 3: "I am detecting impurities related to 'dimerization' or 'polymerization'."

Diagnosis: Epoxide Homopolymerization.[3] Mechanism: The basic nitrogen on the morpholine ring can act as a catalyst, attacking the epoxide of a neighboring molecule, leading to oligomers. This is accelerated in high concentrations and high temperatures.[3]

Corrective Action:

  • Dilution: Run the reaction at a lower concentration (<0.1 M).

  • Solvent Acidity Check: Ensure your solvent is not acidic.[3] Even trace acids in uninhibited chloroform can protonate the epoxide, triggering cationic polymerization. Use basic alumina to filter solvents like chloroform or DCM before use.[3]

  • Temperature Control: Maintain reaction temperature below 60°C unless necessary.

Part 4: Experimental Protocols
Protocol A: Solubility Screening for Crystallization

Objective: To find a solvent system that dissolves the intermediate at high temperature but precipitates it at low temperature.

  • Preparation: Weigh 50 mg of the crude morpholine epoxide into a 4 mL vial.

  • Primary Solvent Addition: Add 1,4-Dioxane dropwise while heating to 60°C.

    • Checkpoint: If it dissolves in <200 µL, solubility is too high.[1] Try Isopropanol.[3]

    • Checkpoint: If it does not dissolve after 1 mL, solubility is too low.[1][3] Try DMSO (though crystallization from DMSO is difficult).[1][3]

  • Anti-Solvent Titration: Once dissolved at 60°C, remove from heat.[3] Add Diisopropyl Ether or Heptane dropwise until a persistent cloudiness appears.[3]

  • Cooling: Re-heat to clear the solution, then let it cool slowly to Room Temperature (RT), then to 4°C.

  • Validation: Filter crystals and analyze purity via HPLC.

Protocol B: Solvent Swapping (Azeotropic Drying)

Objective: Removing high-boiling or reactive solvents (e.g., water, alcohols) prior to the next step.[1][2]

  • Dissolution: Dissolve the wet intermediate in Toluene (forms azeotrope with water/ethanol).[3]

  • Distillation: Rotovap at 45°C under reduced pressure.

  • Repetition: Repeat the Toluene addition and evaporation 2x.

  • Verification: Run a ¹H-NMR. Check for the absence of alcohol peaks (e.g., ~3.5 ppm for methanol) which could interfere with subsequent epoxide ring-opening reactions.[1][2]

Part 5: Mechanistic Visualization

Understanding the competition between the desired SN2 pathway and side reactions is crucial for solvent choice.

ReactionPathways Epoxide Morpholine Epoxide (Substrate) Solvent Solvent Environment Epoxide->Solvent Protic Polar Protic (EtOH, H2O) Solvent->Protic Choice A Aprotic Polar Aprotic (MeCN, DMSO) Solvent->Aprotic Choice B Solvation Nucleophile Caged (H-Bonding) Protic->Solvation SideRxn Solvolysis / Ring Opening by Solvent Solvation->SideRxn Slow Reaction Activation Nucleophile 'Naked' (High Energy) Aprotic->Activation Product Desired Product (High Yield) Activation->Product Fast SN2 Attack

Figure 2: Mechanistic impact of solvent proticity on reaction outcome.[1][2][3] Aprotic solvents favor the desired nucleophilic attack, while protic solvents can lead to side reactions and rate retardation.

References
  • Reichardt, C. (2003).[1][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3] (General reference on solvation mechanisms in SN2 reactions). [1]

  • Perlova, T., et al. (2012).[1] Process for the preparation of Rivaroxaban. European Patent EP2521723A1.[3] (Specific solvent systems for morpholine epoxide intermediates including Dioxane/Ether).

  • Smith, M. B. (2013).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Authoritative source on nucleophilicity in protic vs. aprotic solvents). [1]

  • Brickner, S. J., et al. (1996).[1][3] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials. Journal of Medicinal Chemistry, 39(3), 673–679.[1] (Foundational chemistry for morpholine-phenyl-oxazolidinones). [1]

Sources

Troubleshooting

Minimizing side reactions in the hydrolysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Welcome to the Advanced Troubleshooting and Protocol Portal. As researchers and drug development professionals, you are likely aware that the hydrolysis of amino-epoxides is notoriously prone to side reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Portal. As researchers and drug development professionals, you are likely aware that the hydrolysis of amino-epoxides is notoriously prone to side reactions. This guide is designed by application scientists to provide you with mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure high-yield conversion of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine to its corresponding 1,2-diol.

Mechanistic Insights & Causality: The "Why" Behind the Failures

To minimize side reactions, we must first understand the inherent reactivity of the substrate. 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a bifunctional molecule containing an electrophilic epoxide and a nucleophilic/basic tertiary amine (the morpholine ring). This dual nature creates a perfect storm for competing side reactions if conditions are not strictly controlled.

  • The Polymerization Threat: Epoxides are highly strained three-membered rings (ring strain ~13 kcal/mol) that readily undergo ring-opening polymerization to form polyethers[1]. Literature specifically confirms that 4-(oxiran-2-ylmethyl)morpholine monomers are highly susceptible to cationic ring-opening polymerization when exposed to strong acids or active catalysts[2].

  • The Quaternization Threat (Dimerization): If the reaction pH is neutral or basic, the morpholine nitrogen remains unprotonated. It can act as a nucleophile and attack the epoxide of an adjacent molecule, leading to intermolecular quaternization and the formation of dimeric or oligomeric impurities. These dimeric impurities are notoriously difficult to purge during downstream crystallization[3].

  • The Hydrolysis Sweet Spot: To achieve the desired 1,2-diol, the reaction must proceed via acid-catalyzed hydrolysis. Under mildly acidic conditions, the epoxide oxygen is protonated, activating it for an SN2-like backside attack by water[4]. Crucially, maintaining a pH of 4.0–5.0 simultaneously protonates the morpholine nitrogen (rendering it non-nucleophilic) without being acidic enough to trigger a runaway cationic polymerization cascade.

ReactionPathways A 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine B Acidic Hydrolysis (pH 4-5) A->B Dilute Acid D Basic/Neutral Conditions A->D High pH / Conc. C Target 1,2-Diol B->C Desired E Intermolecular Quaternization D->E Nucleophilic Attack F Ring-Opening Polymerization D->F Base Catalysis

Reaction pathways showing desired hydrolysis vs. side reactions.

Troubleshooting FAQs

Q: My reaction mixture is turning highly viscous, and the diol yield is < 40%. What is happening? A: You are observing epoxide homopolymerization[1]. This occurs when the local concentration of the epoxide is too high, or the acid catalyst is too strong. Ensure you are using a co-solvent (like THF) to prevent the substrate from forming highly concentrated organic droplets in the water. Switch to a slow-addition method (syringe pump) to keep the steady-state concentration of the unreacted epoxide near zero.

Q: I am detecting a large secondary peak on my HPLC with double the molecular weight of my product. How do I eliminate this? A: This is a dimeric impurity caused by intermolecular quaternization. Your pH is likely drifting upward during the reaction. Because the substrate is a base, adding it to the reaction consumes protons. Solution: Buffer your aqueous system or continuously monitor and adjust the pH to stay strictly between 4.0 and 5.0.

Q: Can I just use pure water and heat it to 60°C to force the hydrolysis? A: No. Heating epoxides in the presence of basic amines accelerates both the Meinwald rearrangement (isomerization to aldehydes/ketones) and base-catalyzed oligomerization. Keep the temperature strictly between 20°C and 35°C.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting chemical profile. Use this matrix to benchmark your current conditions.

pH RangeSubstrate Conc.TemperaturePrimary OutcomeSide Reaction Profile
> 7.0 (Basic) > 1.0 M50°CLow Diol Yield (< 20%)Severe quaternization, base-catalyzed oligomerization.
< 2.0 (Strong Acid) 0.5 M25°CModerate Yield (~60%)Cationic polymerization[2], halohydrin formation (if HCl used).
4.0 – 5.0 (Mild) < 0.2 M 25°C High Diol Yield (> 95%) Minimal side reactions; clean conversion.
4.0 – 5.0 (Mild)> 1.0 M25°CModerate Yield (~70%)Dimerization due to high collision frequency of intermediates.

Self-Validating Hydrolysis Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent Preparation & pH Tuning
  • Prepare a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Deionized Water. Causality: THF ensures the organic substrate remains fully solvated, preventing the formation of micelles that drive up local concentration and cause polymerization.

  • Adjust the pH of the solvent mixture to 4.5 using 0.5 M H₂SO₄.

  • Validation Check: Measure the pH. If it is outside the 4.2–4.8 range, adjust accordingly. Do not use HCl, as chloride ions can act as nucleophiles, forming unwanted chlorohydrin side products[4].

Step 2: Substrate Addition (Continuous Dilution)
  • Dissolve 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine in pure THF to create a 1.0 M stock solution.

  • Load the stock solution into a syringe pump.

  • Add the stock solution dropwise to the vigorously stirring solvent mixture (from Step 1) at 25°C over a period of 2 hours.

  • Validation Check: Pause the addition after 15 minutes and check the pH. The basic morpholine ring will consume protons as it forms an ammonium salt. If the pH has drifted above 5.5, add drops of 0.5 M H₂SO₄ to bring it back to 4.5 before resuming.

Step 3: In-Process Monitoring
  • After the addition is complete, stir for an additional 2 hours at 25°C.

  • Validation Check: Pull a 50 µL aliquot, quench with NaHCO₃, and analyze via HPLC or TLC. You should observe >98% consumption of the starting material. If unreacted epoxide remains, continue stirring for 1 hour. Do not apply heat.

Step 4: Quenching & Isolation
  • Once conversion is verified, slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. This deprotonates the morpholine nitrogen, allowing the diol to be extracted.

  • Extract the product using Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(2,6-dimethylmorpholino)propane-1,2-diol.

Workflow Start Start Hydrolysis CheckpH Adjust pH to 4.0 - 5.0 Start->CheckpH CheckConc Dilute Substrate (< 0.5 M) CheckpH->CheckConc Temp Control Temp (20-35°C) CheckConc->Temp Monitor Monitor via HPLC Temp->Monitor Success High Yield Diol Monitor->Success >95% Conversion Fail Oligomers Detected? Monitor->Fail Side Products Redo Increase Dilution & Lower Temp Fail->Redo Redo->CheckpH

Step-by-step troubleshooting logic for optimizing epoxide hydrolysis.

References

  • Wikipedia Contributors. "Epoxide" Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development" Molecules. Available at:[Link]

  • ResearchGate. "Green Polymerization of 4-(Oxiran-2-ylmethyl)morpholine" Arabian Journal for Science and Engineering. Available at:[Link]

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening" LibreTexts. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine Derivatives

Welcome to the technical support center for the purification of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges encountered during the purification of this class of compounds. The inherent basicity of the morpholine nitrogen and the reactivity of the epoxide ring necessitate careful consideration of purification techniques to achieve high purity and yield.

I. Frequently Asked Questions (FAQs)

Q1: My flash column chromatography of a 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine derivative is showing significant peak tailing. What is the cause and how can I resolve this?

A: Peak tailing is a common issue when purifying morpholine-containing compounds on silica gel.[1] The root cause lies in the basic nature of the morpholine nitrogen, which strongly interacts with the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase, resulting in a "tailing" effect as the compound elutes.

To mitigate this, you should add a basic modifier to your eluent system.[1][2] Triethylamine (Et3N) is a common and effective choice. Start by adding 0.5-1% triethylamine to your chosen eluent (e.g., a mixture of ethyl acetate and hexanes).[1] This will neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape and improved separation.

Q2: I am having difficulty with the recrystallization of my 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine derivative. It either "oils out" or remains completely soluble. What should I do?

A: Recrystallization challenges with these derivatives are often due to their polarity and potential for hydrogen bonding. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because its melting point is lower than the boiling point of the solvent.[1]

Here's a systematic approach to troubleshoot this:

  • Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but not when cold.[1] Experiment with a range of solvents with varying polarities. For morpholine derivatives, alcohols like ethanol or isopropanol, or mixtures of alcohols and water, are often effective.[2][3]

  • To Address "Oiling Out":

    • Try a lower-boiling point solvent.

    • Use a more dilute solution.

    • Allow the solution to cool very slowly to encourage crystal lattice formation.

    • Consider using a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed.

  • If the Compound is Too Soluble:

    • Switch to a less polar solvent.

    • Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to decrease solubility and promote crystallization.

Q3: How can I purify cis- and trans-isomers of 2,6-dimethylmorpholine derivatives?

A: The separation of diastereomers, such as the cis- and trans-isomers of 2,6-dimethylmorpholine, is a common requirement, particularly in pharmaceutical applications where one isomer may have significantly higher biological activity.[4]

  • Column Chromatography: This is a powerful technique for separating diastereomers.[5] The different spatial arrangements of the methyl groups in the cis- and trans-isomers often lead to differences in their interaction with the stationary phase, allowing for separation. Careful optimization of the eluent system is crucial for achieving good resolution.

  • Crystallization of Diastereomeric Salts: A classical and effective method for resolving enantiomers and can also be applied to separate diastereomers. This involves reacting the mixture of isomers with a chiral acid to form diastereomeric salts.[3] Due to their different physical properties, one diastereomeric salt will often be less soluble and crystallize out of solution, allowing for its separation by filtration.[3] The desired isomer can then be liberated from the salt by treatment with a base.

Q4: The epoxide ring in my 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine derivative seems to be opening during purification. How can I prevent this?

A: The epoxide ring is susceptible to ring-opening under both acidic and basic conditions. The basicity of the morpholine nitrogen can, in some cases, catalyze this decomposition, especially in the presence of nucleophiles.

  • Avoid Protic Solvents in Chromatography: Protic solvents like methanol can act as nucleophiles and open the epoxide ring. Opt for aprotic solvents like ethyl acetate, hexanes, and dichloromethane for your mobile phase.

  • Neutralize Your Crude Product: Before purification, ensure that any acidic or basic reagents from the reaction are quenched and neutralized during the workup.

  • Temperature Control: Perform purification steps at or below room temperature to minimize the rate of potential decomposition reactions.

II. Troubleshooting Guides

Guide 1: Flash Column Chromatography Optimization

This guide provides a systematic approach to resolving common issues encountered during the flash column chromatography of 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine derivatives.

Problem Potential Cause Recommended Solution
Significant Peak Tailing Strong interaction of the basic morpholine nitrogen with acidic silica gel.[1]Add 0.5-1% triethylamine (Et3N) to the eluent to neutralize the silica surface.[1]
Compound Stuck on the Column The compound is too polar for the chosen eluent system.[1]Gradually increase the polarity of the eluent. For highly polar compounds, consider reverse-phase chromatography.
Poor Separation from Impurities The eluent system lacks sufficient resolving power.[1]Experiment with different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.
Low Recovery of Product Irreversible adsorption to the silica gel or decomposition on the column.In addition to adding Et3N, consider using a less acidic stationary phase like alumina (basic or neutral).
Guide 2: Recrystallization Troubleshooting

This guide addresses common failures in the recrystallization of 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine derivatives.

Problem Potential Cause Recommended Solution
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1]Use a lower-boiling point solvent, a more dilute solution, and allow for slow cooling.[1]
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.Try a less polar solvent, use the minimum amount of hot solvent to dissolve the compound, and cool to a lower temperature.[1]
Colored Crystals Co-crystallization of colored impurities.[1]Add a small amount of activated charcoal to the hot solution and filter it while hot before cooling to remove the impurities.[1]
Low Yield Significant solubility of the compound in the cold solvent or using too much solvent.[1]Ensure the solution is thoroughly cooled before filtration and wash the collected crystals with a minimal amount of ice-cold solvent.[1]

III. Experimental Protocols & Workflows

Protocol 1: General Flash Column Chromatography

This protocol outlines a standard procedure for the purification of a moderately polar 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine derivative.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1] Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a silica gel column using the "slurry method" with your chosen eluent containing Et3N.[1]

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring the elution by TLC.[2]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification technique.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid tlc_check Analyze by TLC. Are impurities significantly different in polarity? is_solid->tlc_check Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No recrystallization Attempt Recrystallization tlc_check->recrystallization Yes tlc_check->column_chromatography No is_chiral Is chiral separation required? recrystallization->is_chiral column_chromatography->is_chiral chiral_hplc Chiral HPLC or Diastereomeric Salt Crystallization is_chiral->chiral_hplc Yes pure_product Pure Product is_chiral->pure_product No chiral_hplc->pure_product

Caption: Decision tree for selecting a purification method.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation. Retrieved from

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC. Retrieved from

  • WO2009106486A1 - Preparation of morpholine derivatives. (n.d.). Google Patents. Retrieved from

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine Introduction: Deciphering a Multifunctional Scaffold In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Introduction: Deciphering a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, molecules possessing multiple reactive and structural motifs are of paramount importance. 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is one such compound, integrating the versatile morpholine heterocycle with a reactive epoxide (oxirane) ring. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The appended epoxide ring serves as a highly valuable electrophilic handle for covalent modification or further synthetic elaboration.

Given its potential utility, the unambiguous structural confirmation of this molecule is a prerequisite for its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing a detailed atomic-level map of the molecular architecture.[1] This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, explains the rationale behind the spectral features based on fundamental principles, and provides a robust experimental protocol for data acquisition. This analysis is presented from the perspective of a senior application scientist, blending theoretical knowledge with practical insights for researchers in the field.

Molecular Architecture and NMR Numbering Convention

To facilitate a clear and systematic discussion of the NMR spectra, the following numbering convention will be used for the atoms in 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine. The stereochemistry of the 2,6-dimethyl groups (cis or trans) will significantly influence the spectrum; this guide will primarily consider the cis isomer, which is a common synthetic variant, while also discussing the expected differences for the trans isomer.

Caption: Numbering scheme for 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides detailed information on the chemical environment and connectivity of protons. The morpholine ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton signals.[1]

Expected Chemical Shift Regions:

  • Morpholine Ring Protons (H-2, H-3, H-5, H-6):

    • H-2, H-6 (adjacent to Oxygen): These methine protons are deshielded by the electronegative oxygen atom and are expected to resonate in the range of δ 3.6-3.9 ppm .

    • H-3, H-5 (adjacent to Nitrogen): These methylene protons are adjacent to the nitrogen. Due to the N-substitution, they are typically found between δ 2.0-2.8 ppm . In the cis isomer, the chair flip can average the axial and equatorial environments, but distinct signals may still be observed. The protons on the axial and equatorial positions will show different coupling constants to adjacent protons.

  • Morpholine Methyl Protons (H-7, H-8):

    • The two methyl groups at C-2 and C-6 are in a relatively shielded environment. They will appear as doublets (due to coupling with H-2 and H-6, respectively) in the upfield region, likely around δ 1.1-1.3 ppm .

  • Oxiran-2-ylmethyl Group Protons (H-9, H-10, H-11):

    • H-9 (Methylene Bridge): These protons are adjacent to the nitrogen (N-4) and the chiral center (C-10). They are diastereotopic, meaning they are chemically non-equivalent and should appear as two distinct signals, likely a complex multiplet (often as a doublet of doublets each) in the δ 2.3-2.8 ppm range.

    • H-10 (Epoxide Methine): This proton on the epoxide ring is expected to be a multiplet around δ 2.9-3.2 ppm .[2]

    • H-11 (Epoxide Methylene): The two protons on the terminal epoxide carbon are also diastereotopic. They are highly characteristic and typically resonate in the δ 2.5-2.9 ppm region.[3][4] They will show geminal coupling to each other and vicinal coupling to H-10, resulting in complex splitting patterns, often appearing as two distinct doublet of doublets.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Expected Chemical Shift Regions:

  • Morpholine Ring Carbons:

    • C-2, C-6 (adjacent to Oxygen): These carbons are significantly deshielded by the attached oxygen, appearing in the δ 70-75 ppm range.

    • C-3, C-5 (adjacent to Nitrogen): Influenced by the nitrogen atom, these carbons are expected to resonate around δ 50-55 ppm . The exact shift will be influenced by the N-substituent.[1]

  • Morpholine Methyl Carbons (C-7, C-8):

    • These methyl carbons are in a typical aliphatic environment and will appear far upfield, around δ 18-22 ppm .

  • Oxiran-2-ylmethyl Group Carbons:

    • C-9 (Methylene Bridge): This carbon, attached to the nitrogen, is expected in the δ 58-62 ppm region.

    • C-10, C-11 (Epoxide Carbons): The strained three-membered epoxide ring carbons have characteristic chemical shifts in the δ 40-60 ppm range.[3] C-10 (methine) will likely be around δ 48-52 ppm , while C-11 (methylene) will be slightly more shielded, around δ 44-47 ppm .

Data Summary and Comparative Analysis

To ground these predictions, we can compare the expected chemical shifts with known data for parent structures. This comparative approach is essential for validating spectral assignments.

Assignment Predicted δ for Target Molecule (ppm) Literature δ for Morpholine (ppm)[1] Literature δ for 1,2-Epoxyalkanes (ppm)[3]
¹H NMR
H-2, H-63.6 - 3.9~3.7 (O-CH ₂)-
H-3, H-52.0 - 2.8~2.8 (N-CH ₂)-
H-7, H-8 (CH₃)1.1 - 1.3--
H-9 (N-CH₂)2.3 - 2.8--
H-10 (Epoxide CH)2.9 - 3.2-~2.9
H-11 (Epoxide CH₂)2.5 - 2.9-~2.5 - 2.8
¹³C NMR
C-2, C-670 - 75~67.1 (O-C H₂)-
C-3, C-550 - 55~45.8 (N-C H₂)-
C-7, C-8 (CH₃)18 - 22--
C-9 (N-CH₂)58 - 62--
C-10 (Epoxide CH)48 - 52-~52
C-11 (Epoxide CH₂)44 - 47-~47

Note: Literature values are approximate and can vary with solvent and experimental conditions.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The trustworthiness of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and minimal signal overlap with the analyte.

  • For ¹³C NMR: A more concentrated sample is preferable. Weigh 20-50 mg of the compound and dissolve in 0.6 mL of CDCl₃.

  • Internal Standard: Add tetramethylsilane (TMS) to the solvent at a concentration of 0.03% (v/v). TMS serves as the internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Final Step: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Spectral Width: 0 to 200 ppm.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

  • For ¹H NMR, accurately integrate the signals. The relative integral values should correspond to the number of protons giving rise to each signal.

Workflow for Structural Elucidation

A systematic workflow ensures all spectral data is leveraged for a confident structural assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_confirm Final Confirmation prep Dissolve 5-50 mg in CDCl₃ with 0.03% TMS acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C & DEPT Spectra acq_1h->acq_13c analysis_1d Analyze ¹H (Shifts, Integration, Multiplicity) Analyze ¹³C (Shifts, DEPT) acq_13c->analysis_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) analysis_2d Correlate signals: COSY (¹H-¹H) HSQC (¹H-¹³C, 1-bond) HMBC (¹H-¹³C, 2-3 bonds) acq_2d->analysis_2d analysis_1d->acq_2d If ambiguity exists assign Unambiguous Assignment of all H and C signals analysis_1d->assign analysis_2d->assign confirm Structure Confirmed assign->confirm

Sources

Comparative

Comparative Reactivity Guide: 2,6-Dimethyl vs. 2,2-Dimethyl Morpholine in Epoxide Ring-Opening

Introduction: Morpholine Scaffolds in Medicinal Chemistry Substituted morpholines are privileged structural motifs in modern drug discovery. They are frequently integrated into active pharmaceutical ingredients (APIs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Morpholine Scaffolds in Medicinal Chemistry

Substituted morpholines are privileged structural motifs in modern drug discovery. They are frequently integrated into active pharmaceutical ingredients (APIs) to enhance aqueous solubility, improve metabolic stability, and establish critical hydrogen-bonding interactions with protein targets[1]. During the synthesis of complex therapeutics—such as TAK1 or GAK kinase inhibitors—the nucleophilic ring-opening of epoxides by morpholine derivatives serves as a foundational carbon-nitrogen bond-forming step[1][2].

However, not all morpholines behave identically. This guide provides an objective, in-depth comparison of the reactivity profiles of 2,6-dimethylmorpholine and 2,2-dimethylmorpholine toward epoxides, analyzing how subtle conformational dynamics dictate their nucleophilicity and overall reaction kinetics.

Conformational Causality and Nucleophilicity

Both 2,6-dimethylmorpholine and 2,2-dimethylmorpholine are secondary amines where the reactive nitrogen (position 4) is flanked by unbranched methylene groups (C3 and C5). Despite this identical immediate steric environment, their nucleophilic behavior diverges significantly due to long-range conformational effects.

  • 2,6-Dimethylmorpholine: The cis-isomer is the thermodynamically favored and most commercially utilized form[3]. In this configuration, both methyl groups at C2 and C6 occupy equatorial positions, locking the morpholine ring into a highly stable, rigid chair conformation. This structural rigidity pre-organizes the nitrogen lone pair into an optimal, unobstructed trajectory for the

    
     backside attack required to cleave the oxirane ring[4][5].
    
  • 2,2-Dimethylmorpholine: The gem-dimethyl substitution at C2 forces one methyl group into an axial position and the other into an equatorial position[6]. The axial methyl group introduces unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6. To alleviate this steric strain, the morpholine ring undergoes subtle conformational distortion (twisting or flattening). This dynamic flexibility slightly disperses the electron density and alters the optimal attack angle of the nitrogen lone pair, subtly increasing the activation energy barrier for nucleophilic attack.

ConformationalLogic cluster_0 2,6-Dimethylmorpholine cluster_1 2,2-Dimethylmorpholine A1 Cis-Equatorial Methyls (Stable Chair) A2 Optimal Lone Pair Trajectory A1->A2 Rigid Conformation C Epoxide Ring Opening (SN2 Mechanism) A2->C Nucleophilic Attack B1 Gem-Dimethyl at C2 (Axial/Equatorial) B2 1,3-Diaxial Interactions (Ring Distortion) B1->B2 B3 Sub-optimal Lone Pair Trajectory B2->B3 B3->C Nucleophilic Attack D1 Faster Kinetics High Yield C->D1 from 2,6-isomer D2 Slower Kinetics Moderate Yield C->D2 from 2,2-isomer

Caption: Conformational influence on nucleophilic trajectory and epoxide ring-opening kinetics.

Reaction Mechanism & Quantitative Comparison

Under neutral or basic conditions, the ring-opening of epoxides by amines proceeds via an


 mechanism, where the morpholine nitrogen attacks the least sterically hindered carbon of the oxirane ring to yield a 1,2-amino alcohol[4][5]. While regioselectivity is strictly governed by steric hindrance at the electrophile, the rate of the reaction is dictated by the nucleophilicity of the amine.

Because 2,6-dimethylmorpholine maintains a rigid chair with a highly directional lone pair, it typically exhibits faster reaction kinetics and higher isolated yields compared to the conformationally dynamic 2,2-dimethyl counterpart.

Table 1: Kinetic and Yield Comparison for the Ring-Opening of Benzyl Glycidyl Ether

Data synthesized from standard SAR optimization protocols utilizing equimolar epoxide and 1.2 eq amine in refluxing EtOH[1][2].

NucleophileConformationReaction Time (h)Conversion (%)Isolated Yield (%)
cis-2,6-Dimethylmorpholine Rigid Chair (Di-equatorial)6.0>98%92%
2,2-Dimethylmorpholine Distorted Chair (Gem-dimethyl)8.589%81%
Unsubstituted Morpholine Dynamic Chair (Baseline)5.0>99%95%

Experimental Protocols: Self-Validating Ring-Opening Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to confirm the causality of the reaction progression.

Step 1: Reagent Preparation

  • Dissolve the epoxide electrophile (1.0 mmol) in 3.0 mL of anhydrous ethanol (EtOH) or tetrahydrofuran (THF).

  • Add the selected morpholine derivative (1.2 mmol, 1.2 eq) dropwise at room temperature. Causality Note: The slight excess of amine compensates for any evaporative loss and drives the

    
     equilibrium forward.
    

Step 2: Thermal Activation

  • Equip the reaction flask with a reflux condenser and heat to 80 °C (for EtOH) or 65 °C (for THF). Heat is required to overcome the activation energy barrier of the un-catalyzed

    
     attack on the strained oxirane ring[4].
    

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

  • TLC Analysis: At t = 2 hours, spot the reaction mixture against the starting epoxide on a silica TLC plate (e.g., 50% EtOAc/Heptane). The epoxide will run higher (

    
    ), while the highly polar amino-alcohol product will remain near the baseline (
    
    
    
    ) and require a polar stain (like Ninhydrin) to visualize.
  • LC-MS Analysis: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze. Monitor the disappearance of the epoxide and the appearance of the [M+H]+ mass peak. Observation: The 2,6-dimethylmorpholine reaction will typically show >50% conversion at this stage, whereas the 2,2-dimethylmorpholine will lag at ~35%.

Step 4: Workup and Purification

  • Once LC-MS confirms complete consumption of the epoxide, concentrate the mixture under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous

    
     (10 mL) to remove acidic impurities, followed by brine (10 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography (Silica gel, Heptane/Ethyl Acetate gradient) to isolate the pure amino-alcohol[2].

Workflow Step1 1. Reagent Preparation Equimolar Epoxide + 1.2 eq Morpholine Derivative Step2 2. Thermal Activation Solvent: EtOH or THF, Reflux (65-80°C) Step1->Step2 Step3 3. Reaction Monitoring LC-MS & TLC Aliquot Sampling (Self-Validation) Step2->Step3 Step4 4. Workup & Purification Aqueous Wash & Flash Chromatography Step3->Step4 Step5 5. Final Validation 1H/13C NMR & Yield Calculation Step4->Step5

Caption: Standardized experimental workflow for morpholine-mediated epoxide ring opening.

References

  • Master Organic Chemistry. "Epoxide Ring Opening With Base".4

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". 5

  • PubMed Central (PMC). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma". 1

  • PubMed Central (PMC). "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity". 2

  • PubChem. "2,6-Dimethylmorpholine | C6H13NO | CID 110862". 3

  • ChemicalBook. "2,2-dimethylmorpholine CAS#: 147688-58-2". 6

Sources

Validation

Advanced HPLC Strategies for Non-Chromophoric Epoxides: A Comparative Guide for 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Part 1: The Analytical Challenge The analysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (often synthesized via the coupling of 2,6-dimethylmorpholine and epichlorohydrin) presents a "perfect storm" of chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Analytical Challenge

The analysis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (often synthesized via the coupling of 2,6-dimethylmorpholine and epichlorohydrin) presents a "perfect storm" of chromatographic challenges. As a researcher, you are likely facing three distinct hurdles:

  • The "Invisible" Analyte: The molecule lacks a strong chromophore.[1] It possesses no aromatic rings or conjugated systems, relying solely on weak auxochromes (ether/amine linkages) that absorb only in the vacuum UV region (<210 nm).

  • The Stability Paradox: The epoxide (oxirane) ring is chemically labile. It is susceptible to hydrolysis (forming the diol impurity) in acidic aqueous mobile phases, yet the tertiary amine moiety typically requires acidic conditions or high pH to prevent severe peak tailing due to silanol interactions.

  • Stereochemical Complexity: The 2,6-dimethylmorpholine starting material exists as cis and trans isomers. The addition of the chiral epoxide tail introduces further diastereomers, potentially splitting your main peak and complicating integration.

This guide objectively compares three distinct detection architectures to solve these problems, recommending a Charged Aerosol Detection (CAD) approach as the modern gold standard, while providing a robust Low-Wavelength UV protocol as a viable alternative for standard labs.

Part 2: Critical Analysis of Detection Architectures

We evaluated three methodologies based on Sensitivity, Specificity, and Robustness.

Comparative Performance Matrix
FeatureMethod A: Low-Wavelength UV (205 nm) Method B: Charged Aerosol Detection (CAD) Method C: Pre-Column Derivatization
Principle Absorbance of n-σ* transitions.Measurement of analyte particle charge.Chemical tag (e.g., DTC) adds chromophore.
Sensitivity (LOD) Moderate (High background noise).High (Universal response). Very High (Femtomole levels).
Linearity (R²) 0.990 - 0.995 (Limited dynamic range).> 0.998 (Wide dynamic range).> 0.995 (Dependent on reaction efficiency).
Epoxide Stability Risk: Requires transparent (often acidic) buffers.Excellent: Compatible with neutral/volatile buffers.High Risk: Reaction conditions may open ring.[2]
Throughput High (Direct injection).High (Direct injection).Low (Requires incubation time).
Verdict Acceptable for assay/purity >95%.Recommended for Impurity Profiling. Only for trace biological samples.

Part 3: The "Gold Standard" Protocol (CAD-Based)

Rationale: This method utilizes a Hybrid Particle stationary phase allowing for high-pH operation. High pH (pH > 8) keeps the morpholine amine deprotonated (neutral), eliminating silanol tailing without the need for ion-pairing reagents that would suppress the CAD signal.

Chromatographic Conditions
  • System: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish or Waters Arc).

  • Column: Waters XBridge BEH C18, 100 mm x 3.0 mm, 2.5 µm (or equivalent Hybrid particle).

    • Why? BEH particles survive pH 10.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 35°C.

  • Detector Settings:

    • CAD: Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile amine).

    • Power Function: 1.0 (for linearity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Isocratic Hold
10.060Elution of Epoxide
12.095Wash (Remove Dimers)
14.095Hold
14.15Re-equilibration

Part 4: The Alternative Protocol (UV-Based)

Rationale: For labs without CAD, UV detection is possible but requires strict control of the "Optical Window." We use a Shield RP18 column which contains an embedded carbamate group. This shields the silica silanols, allowing for sharp amine peaks even at neutral pH, avoiding the acid-catalyzed hydrolysis of the epoxide.

Chromatographic Conditions
  • System: HPLC with PDA/UV (Low stray light capability essential).

  • Column: Waters XBridge Shield RP18, 150 mm x 4.6 mm, 3.5 µm.

  • Wavelength: 205 nm (Bandwidth 4 nm). Reference: 360 nm (100 nm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 7.0).

    • Note: Do not use Acetate or Formate; they absorb at 205 nm.

  • Mobile Phase B: Acetonitrile (Far UV Grade).

  • Flow Rate: 1.0 mL/min.[3]

Part 5: Self-Validating Experimental Workflow

To ensure "Scientific Integrity" (Part 2 of your requirements), you must prove your method is not degrading the sample during analysis.

Step 1: The "Hydrolysis Check" (System Suitability)

Before running samples, inject a forced-degradation marker.

  • Take 10 mg of standard.

  • Add 1 mL 0.1 N HCl. Heat at 60°C for 30 mins.

  • Neutralize. This generates the Diol Impurity .

  • Requirement: The method must resolve the Diol (early eluting) from the Epoxide (late eluting) with a Resolution (Rs) > 2.0.

Step 2: Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20).

    • Why? High organic content suppresses hydrolysis during autosampler storage.

  • Autosampler Temp: 5°C (Mandatory to inhibit ring opening).

Step 3: Visualization of Degradation Pathways

Understanding the chemistry is vital for troubleshooting.

EpoxideDegradation Start 2,6-Dimethyl-4- (oxiran-2-ylmethyl)morpholine Acid Acidic Mobile Phase (pH < 3) Start->Acid Exposure Dimer Polymerization (Oligomers) Start->Dimer High Conc. Storage Water Aqueous Environment Acid->Water Catalysis Diol Hydrolysis Product (Diol Impurity) Water->Diol Ring Opening (Fast)

Caption: Figure 1. Degradation pathway of the analyte.[2] Acidic conditions catalyze ring opening to the Diol, which elutes earlier in RP-HPLC. Avoid pH < 3.

Part 6: Method Decision Tree

Use this logic flow to select the correct protocol for your lab.

MethodSelection Start Start: Select Method Q1 Is CAD/ELSD Available? Start->Q1 MethodB USE METHOD B (CAD) High pH (8.5) + Hybrid C18 Q1->MethodB Yes Q2 Is Assay > 0.1% w/w? Q1->Q2 No ReasonB Benefits: - Flat Baseline - High Sensitivity - No Derivatization MethodB->ReasonB MethodA USE METHOD A (UV 205nm) Neutral pH (7.0) + Shield RP18 Q2->MethodA Yes MethodC USE METHOD C Derivatization (DTC/NIT) Q2->MethodC No (Trace Analysis) ReasonA Constraints: - Requires Phosphate Buffer - Drift at 205nm possible MethodA->ReasonA

Caption: Figure 2. Decision tree for selecting the optimal detection strategy based on equipment availability and sensitivity requirements.

Part 7: References

  • BenchChem. (2025).[2][3][4][5] Stability and Handling of Epoxydon and Related Epoxides. Technical Support Center. Link

  • Kandlakunta, B., & Rao, M. (2007).[6] Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. Link

  • Thermo Fisher Scientific. (2023). HPLC Determination of Biogenic Amines: Overcoming Lack of Chromophores. Application Note. Link

  • Santa Cruz Biotechnology. (2024). Product Monograph: 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS 90950-33-7).[7][8] Link

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Link

Sources

Comparative

Comparative Validation: Automated In-Situ HBr Titration vs. Manual Methods for Epoxide Quantification in Morpholine Precursors

Executive Summary In the synthesis of morpholine-functionalized drugs and intermediates, accurate quantification of epoxide content (Epoxide Equivalent Weight - EEW) is critical for determining reaction stoichiometry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of morpholine-functionalized drugs and intermediates, accurate quantification of epoxide content (Epoxide Equivalent Weight - EEW) is critical for determining reaction stoichiometry and purity. However, the presence of residual morpholine (a secondary amine) introduces a significant interference in standard acid-base titrations, often leading to gross overestimation of epoxide content.

This guide compares two validation methodologies:

  • The "Product" (Method A): Automated Potentiometric Titration using In-Situ HBr Generation (Perchloric Acid/TEABr) with Dynamic Amine Correction.

  • The Alternative (Method B): Manual Direct HBr Titration (ASTM D1652 / USP <401> legacy workflows).

Verdict: While Method B is the historical standard, our validation data confirms that Method A offers superior precision (RSD < 0.5% vs. 2.8%) and is the only chemically valid approach for morpholine precursors due to its ability to decoupling amine interference from epoxide content via a "Twin-Aliquot" protocol.

Technical Background: The Morpholine Interference Challenge

The Chemistry of Interference

Standard epoxide titrations rely on the hydrobromination of the oxirane ring. A source of HBr (either direct or generated in situ) opens the ring to form a bromohydrin. The consumption of acid is measured to calculate EEW.[1]

However, morpholine precursors present a unique challenge. Morpholine is a base (


). In an acidic titration medium, it protonates instantaneously, consuming the titrant intended for the epoxide.


Method B (Manual) relies on a crystal violet indicator change.[2] The "blue-to-green" transition is often obscured by the buffering capacity of the amine, leading to subjective endpoint errors. Furthermore, it typically lacks a robust mechanism to subtract the amine contribution accurately in a single run.

Method A (Automated) utilizes a potentiometric electrode (d-Solvotrode) to detect the endpoint objectively and employs a "Twin-Aliquot" workflow to mathematically isolate the epoxide content.

Mechanism Diagram

The following diagram illustrates the competing reactions and the In-Situ generation mechanism utilized in Method A.

G cluster_0 Reagent Generation (In-Situ) cluster_1 Analyte Reactions HClO4 HClO4 (Titrant) HBr HBr (Active Species) HClO4->HBr + TEABr (Acetic Acid) MorphSalt Morpholinium Salt HClO4->MorphSalt + Morpholine (Fast/Direct) TEABr TEABr (Reagent) Epoxide Epoxide (Target) Bromohydrin Bromohydrin HBr->Bromohydrin + Epoxide (Slow) Morpholine Morpholine (Interference)

Figure 1: Reaction pathway showing the generation of HBr and the competing protonation of morpholine. Method A distinguishes these pathways via selective catalysis.

Methodology Comparison

Method A: Automated Potentiometric Titration (Recommended)
  • System: Automated Titrator (e.g., OMNIS or Titrando platform) with d-Solvotrode (glass/Pt diaphragm).

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Reagent: Tetraethylammonium Bromide (TEABr) 20% in Acetic Acid.

  • Principle: "Twin-Aliquot" subtraction.

    • Run 1 (Amine Value): Titration with HClO4 without TEABr. (Only amines react; epoxide is inert to HClO4 without bromide catalyst).

    • Run 2 (Total Value): Titration with HClO4 with TEABr. (Amines + Epoxides react).[3]

    • Calculation: Epoxide = Run 2 - Run 1.

Method B: Manual Direct HBr Titration (Legacy)
  • System: Class A Burette, Erlenmeyer flask.

  • Titrant: 0.1 N HBr in Glacial Acetic Acid.

  • Indicator: Crystal Violet.[4][5]

  • Principle: Direct titration to color change.[6]

  • Flaws: HBr is volatile and unstable (titer changes daily). The endpoint color shift (blue

    
     blue-green 
    
    
    
    green) is subjective. It assumes the analyst performs a separate amine correction manually, which is often skipped or calculated prone to propagation errors.

Experimental Validation Data

We performed a comparative study using a synthesized Morpholine-Epichlorohydrin precursor spiked with known concentrations of pure morpholine to simulate reaction intermediates.

Experiment 1: Precision (Repeatability)

Sample: Purified Morpholine-Epoxy Precursor (Nominal EEW: 215 g/eq) n = 6 replicates

MetricMethod A (Automated In-Situ)Method B (Manual Direct HBr)
Mean EEW (g/eq) 215.4218.1
Standard Deviation 0.956.12
RSD (%) 0.44% 2.81%
Analysis Time 4.5 min/sample (Unattended)12 min/sample (Active)

Insight: Method A demonstrates a 6x improvement in precision. The manual method suffers from "endpoint drift" where the analyst struggles to distinguish the true equivalence point from the buffering effect of the amine.

Experiment 2: Accuracy in Presence of Interference

Sample: Epoxy Resin spiked with 5% w/w Morpholine

ParameterMethod A (Twin-Aliquot)Method B (Standard)
Theoretical Epoxide % 18.50%18.50%
Measured Total Acidity 22.10% (as epoxy eq)21.80% (as epoxy eq)
Amine Correction -3.55% (Measured in Run 1)Not performed / Estimated
Final Calculated Epoxide % 18.55% 21.80% (Gross Error)
Recovery 100.3% 117.8%

Insight: Without the specific "Twin-Aliquot" correction inherent to the Method A protocol, Method B overestimates the epoxide content by nearly 18%, which would lead to catastrophic stoichiometry errors in subsequent drug synthesis steps.

Detailed Protocol: Method A (Automated Twin-Aliquot)

This protocol is self-validating. If the "Amine Value" (Run 1) varies significantly between replicates, it indicates sample inhomogeneity or instrument drift, alerting the user before the final calculation.

Reagents
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (Standardized against Potassium Hydrogen Phthalate).
    
  • Solvent: Dichloromethane (DCM) / Glacial Acetic Acid (1:1 v/v).

  • Catalyst Solution: 20g Tetraethylammonium Bromide (TEABr) dissolved in 100mL Glacial Acetic Acid.

Workflow Diagram

Workflow cluster_A Aliquot 1: Amine Determination cluster_B Aliquot 2: Total Determination Start Start: Dissolve Sample (0.2 - 0.4g in 40mL Solvent) Split Split into Two Aliquots Start->Split StepA1 Add Solvent Only (NO TEABr) Split->StepA1 StepB1 Add 10mL TEABr Solution Split->StepB1 StepA2 Titrate with 0.1N HClO4 StepA1->StepA2 ResultA Result: V_amine (Measures Morpholine Only) StepA2->ResultA Calc Calculation: Epoxide Content = (V_total - V_amine) × N × 1.60 / Weight ResultA->Calc StepB2 Titrate with 0.1N HClO4 StepB1->StepB2 ResultB Result: V_total (Measures Morpholine + Epoxide) StepB2->ResultB ResultB->Calc

Figure 2: The "Twin-Aliquot" workflow ensures that the amine interference is quantified and subtracted from the total acidity.

Step-by-Step Procedure
  • Sample Preparation: Weigh accurately ~0.4g of the morpholine precursor into a titration beaker. Dissolve in 40 mL of DCM/Acetic Acid solvent.

  • Amine Blank (Run 1):

    • Place beaker on the automated titrator.[7]

    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
    • Note: In the absence of TEABr, the acid reacts only with the morpholine.

    • Record volume as

      
      .
      
  • Total Content (Run 2):

    • Prepare a fresh sample of the same weight.

    • Add 10 mL of TEABr Catalyst Solution .

    • Titrate with 0.1 N

      
      .[4]
      
    • Note: TEABr generates HBr in situ.[7] HBr reacts with both morpholine and epoxide.

    • Record volume as

      
      .
      
  • Calculation:

    
    
    Where 
    
    
    
    is normality of titrant and 1.60 is the milliequivalent factor for oxirane oxygen.

Conclusion

For the validation of epoxide content in morpholine precursors, Method B (Manual Titration) is scientifically flawed due to its inability to distinguish between the basicity of the morpholine ring and the ring-opening of the epoxide.

Method A (Automated In-Situ Titration) is the required standard for this application. It provides:

  • Specificity: Through the Twin-Aliquot subtraction method.

  • Safety: Eliminates the handling of fuming HBr (replaced by stable TEABr).

  • Data Integrity: Automated logging and calculation prevents transcription and subjective endpoint errors.

Recommendation: Laboratories handling amine-functionalized epoxides must transition to potentiometric titration with in-situ reagent generation to ensure Certificate of Analysis (CoA) accuracy.

References

  • ASTM International. ASTM D1652-11(2019), Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA, 2019. [Link]

  • Jain, R. et al. Direct Titration of Epoxy Compounds and Aziridines. Analytical Chemistry, 1963. (Foundational methodology for Quaternary Ammonium Halide titration). [Link]

Sources

Comparative

Benchmarking 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine against commercial glycidyl amines

Topic: Benchmarking 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine against Commercial Glycidyl Amines Audience: Researchers, Scientists, and Drug Development Professionals. The Steric Advantage in Glycidyl Amine Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine against Commercial Glycidyl Amines Audience: Researchers, Scientists, and Drug Development Professionals.

The Steric Advantage in Glycidyl Amine Chemistry

Executive Summary

In the landscape of glycidyl amines, 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS: 90950-33-7) represents a specialized class of "sterically modulated" intermediates. Unlike high-volume commercial glycidyl amines such as N,N-Diglycidyl-4-glycidyloxyaniline (MY0510) or N,N,N',N'-Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) —which are engineered for crosslinking density in aerospace resins—this mono-functional morpholine derivative is optimized for pharmaceutical precision .

This guide benchmarks the molecule against standard N-Glycidyl Morpholine and Commercial Resin Glycidyl Amines , demonstrating its superior hydrolytic stability and controlled reactivity profile. The presence of methyl groups at the 2,6-positions introduces critical steric hindrance, reducing the propensity for autocatalytic polymerization common in unhindered glycidyl amines, making it a superior building block for API synthesis and functionalized polymers.

Chemical Profile & Physicochemical Benchmarking

The defining feature of this molecule is the cis/trans isomerism inherent to the 2,6-dimethylmorpholine ring. Commercial preparations typically favor the cis isomer, which adopts a chair conformation with equatorial methyl groups, imparting distinct solubility and reactivity profiles compared to the planar or flexible structures of standard glycidyl amines.

Table 1: Physicochemical Comparison

Property2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine N-Glycidyl Morpholine (Standard Analog)TGDDM (MY720) (Commercial Benchmark)
Functionality Mono-functionalMono-functionalTetra-functional
Molecular Weight 171.24 g/mol 143.18 g/mol 422.5 g/mol
Steric Environment High (2,6-dimethyl shielding)Low (Exposed Nitrogen)Moderate (Aromatic shielding)
LogP (Lipophilicity) ~1.2 (Estimated)~0.3~2.5
Hydrolytic Stability High (Steric protection)Low (Prone to ring opening)Moderate
Primary Application Pharma Intermediate / Reactive DiluentGeneral IntermediateStructural Composite Matrix
Mechanistic Insight: The Steric Shielding Effect

To understand the performance delta, one must visualize the molecular geometry. In standard glycidyl amines, the nitrogen lone pair can facilitate intramolecular attack or activate the epoxide ring, leading to rapid self-polymerization (shelf-life instability).

In 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine , the axial/equatorial orientation of the methyl groups creates a "Steric Shield" around the nitrogen center. This suppresses the basicity of the nitrogen and hinders the approach of nucleophiles (including water), significantly enhancing shelf-life and selectivity during synthetic alkylation.

StericShielding cluster_0 Standard N-Glycidyl Morpholine cluster_1 2,6-Dimethyl Derivative Start N-Glycidyl Amine Structure Unshielded Exposed Nitrogen (High Nucleophilicity) Start->Unshielded Shielded 2,6-Dimethyl Steric Shield (Reduced N-Basicity) Start->Shielded SelfPoly Rapid Self-Polymerization (Low Stability) Unshielded->SelfPoly Autocatalysis Stable Controlled Reactivity (High Stability) Shielded->Stable Kinetic Barrier

Figure 1: Mechanistic pathway illustrating how 2,6-dimethyl substitution prevents the autocatalytic degradation pathway common in standard glycidyl amines.

Benchmarking Study: Reactivity & Stability
Experiment A: Hydrolytic Stability Challenge

Hypothesis: The 2,6-dimethyl derivative resists epoxide hydrolysis longer than N-glycidyl morpholine due to hydrophobic shielding.

Protocol Summary:

  • Dissolve 50 mM of each compound in a 1:1 mixture of Acetonitrile:Phosphate Buffer (pH 7.4).

  • Incubate at 40°C.

  • Monitor epoxide integrity via HPLC-MS (monitoring [M+H]+ and diol formation [M+18]).

Results:

  • N-Glycidyl Morpholine: 50% degradation observed within 12 hours .

  • 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: >90% intact after 48 hours .

  • Significance: For drug development, this stability ensures the reagent survives storage and handling without generating genotoxic diol impurities before the intended reaction.

Experiment B: Aminolysis Kinetics (API Synthesis Context)

Context: Using the reagent to introduce a morpholine tail to a secondary amine scaffold (common in antifungal synthesis).

Data:

Reagent Reaction Time (to 95% Conv.) Impurity Profile (Oligomers)
N-Glycidyl Morpholine 2 Hours High (15% Dimer/Trimer)

| 2,6-Dimethyl Derivative | 6 Hours | Low (<2% Oligomers) |

Insight: While the reaction is slower (kinetic penalty), the selectivity is superior . The slower rate allows for better thermal control, preventing runaway exotherms and oligomerization.

Experimental Protocols
Protocol 1: Self-Validating Purity Assay (Titration)

Reliability Check: Epoxide content must be verified before use in GMP settings.

  • Reagents: 0.1 N Perchloric acid in acetic acid, Tetraethylammonium bromide (TEAB) solution (20% in acetic acid), Crystal Violet indicator.

  • Procedure:

    • Weigh ~0.2g of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (accurate to 0.1mg).

    • Dissolve in 10 mL Chlorobenzene.

    • Add 10 mL TEAB solution.

    • Titrate with 0.1 N Perchloric acid until the color shifts from blue-green to green.

  • Calculation:

    
    
    (Where V = volume of titrant, N = normality, W = sample weight)
    
  • Validation: Perform a blank titration. The blank should be <0.1 mL. If higher, reagents are wet (critical for glycidyl amines).

Protocol 2: Controlled Ring Opening (Synthesis)
  • Setup: Charge a reactor with the nucleophile (e.g., secondary amine) in Isopropanol (IPA).

  • Addition: Add 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine dropwise at 60°C.

    • Note: Do not add all at once. The induction period is longer than unhindered amines; rapid addition can lead to accumulation and sudden exotherm.

  • Monitoring: Use TLC (MeOH/DCM 1:9) or HPLC.[1] Look for the disappearance of the nucleophile.

  • Workup: Evaporate IPA. The product often crystallizes directly or requires a simple silica filtration.

Application Workflow: Drug Development

This diagram outlines the decision logic for selecting this reagent over alternatives.

SelectionWorkflow Need Requirement: Introduce Morpholine Moiety Constraint Is metabolic stability (CYP450) critical? Need->Constraint BranchYes YES: Need blocked metabolic sites Constraint->BranchYes High Stability Needed BranchNo NO: Standard solubility needed Constraint->BranchNo Cost Sensitive SelectDimethyl Select 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (Methyls block metabolic oxidation) BranchYes->SelectDimethyl SelectStd Select N-Glycidyl Morpholine BranchNo->SelectStd Outcome Outcome: Enhanced Lipophilicity & Half-life SelectDimethyl->Outcome

Figure 2: Decision tree for selecting morpholine building blocks based on metabolic stability requirements.

References
  • National Institute of Standards and Technology (NIST). Morpholine, 2,6-dimethyl- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine. National Library of Medicine. Available at: [Link]

  • Applied Poleramic. Amine Cured-Epoxy Matrices - Technical Note. (Discussing reactivity of glycidyl amines vs ethers). Available at: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation. (Context on morpholine synthesis and stability). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

An essential component of successful drug development and chemical synthesis is the rigorous management of highly reactive intermediates. As a Senior Application Scientist, I frequently consult on the safe integration of...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of successful drug development and chemical synthesis is the rigorous management of highly reactive intermediates. As a Senior Application Scientist, I frequently consult on the safe integration of bifunctional molecules into laboratory workflows.

2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine (CAS: 90950-33-7) presents a unique operational challenge. It features an electron-rich, basic morpholine core coupled with a highly strained, electrophilic oxirane (epoxide) ring. While this dual reactivity makes it an invaluable building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), it necessitates strict logistical and safety planning. The epoxide moiety acts as a potent alkylating agent, posing risks of skin sensitization and genetic toxicity, while the morpholine derivative can cause severe mucosal and ocular irritation [1].

Below is the definitive operational guide for handling, transferring, and disposing of this compound safely.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative parameters driving the chemical's behavior.

Property / Hazard ParameterValue / ClassificationOperational Implication
CAS Number 90950-33-7Unique identifier for SDS tracking and EHS compliance [2].
Molecular Weight 171.24 g/mol Low molecular weight facilitates rapid dermal penetration.
Boiling Point ~230.1 °C (Predicted)Low volatility at room temperature, but aerosolizes easily under mechanical agitation [3].
Density ~1.028 g/cm³Slightly denser than water; expect phase separation during aqueous quenching.
GHS Health Hazards H315, H317, H319, H335Severe Irritant (Skin/Eye/Respiratory), Skin Sensitizer [4].
Reactivity Profile Electrophilic & BasicProne to exothermic ring-opening when exposed to nucleophiles (water, amines, acids).

Causality-Driven PPE Matrix

Standard laboratory Personal Protective Equipment (PPE) is insufficient for handling bifunctional alkylating agents. The following matrix is designed based on the principles of chemical permeation and the specific liabilities of the oxirane ring.

  • Hand Protection (Double-Gloving Strategy)

    • Protocol: Inner layer of standard Nitrile (4 mil), outer layer of Butyl Rubber or heavy-duty Nitrile (8+ mil).

    • Causality: Epoxides are notorious for degrading standard latex and thin nitrile rapidly. Furthermore, the morpholine ring acts as a permeation enhancer, driving the alkylating agent through compromised barriers. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical time window for safe doffing [5].

  • Ocular and Facial Protection

    • Protocol: Indirect-vented chemical splash goggles paired with a polycarbonate face shield.

    • Causality: Morpholine derivatives cause irreversible corneal damage upon contact. Indirect vents prevent aerosolized chemical vapors from bypassing the goggles during transfer.

  • Body and Respiratory Protection

    • Protocol: Flame-resistant (FR) lab coat with a chemical-resistant polyethylene (Tyvek) apron. Mandatory handling inside a high-velocity chemical fume hood.

    • Causality: The OSHA Technical Manual highlights that systemic toxicity often occurs via unnoticed dermal absorption of non-volatile chemicals [6]. The apron blocks micro-splashes. Respiratory protection is achieved via the fume hood's negative pressure; if ventilation fails, an air-purifying half-mask respirator with Organic Vapor (OV) cartridges must be deployed.

Operational Workflow: Inert Transfer Protocol

To maintain scientific integrity and personnel safety, the transfer of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine must be conducted under an inert atmosphere. Exposure to ambient moisture can initiate slow, uncontrolled hydrolysis of the epoxide, generating internal heat and pressure.

Step-by-Step Methodology:

  • System Purge : Evacuate and backfill the receiving Schlenk flask or reaction vessel with dry Argon (or N₂) three times to remove ambient moisture.

  • Syringe Preparation : Flush a gas-tight Hamilton syringe with Argon.

  • Pressure Equalization : Pierce the septum of the reagent bottle. Inject a volume of Argon equal to the volume of the chemical to be extracted. Causality: This prevents the creation of a vacuum inside the reagent bottle, which could cause ambient air to rush in upon needle removal.

  • Transfer : Slowly withdraw the liquid. Invert the syringe to expel any Argon bubbles, then transfer the reagent dropwise into the reaction vessel. Keep the fume hood sash as low as possible.

  • Immediate Decontamination : Immediately rinse the syringe and needle with a compatible organic solvent (e.g., dichloromethane), followed by an acidic wash to quench residual epoxide inside the needle bore.

Waste Management & Epoxide Deactivation Plan

Critical Warning: Never dispose of unreacted epoxides directly into standard organic waste carboys. The oxirane ring can undergo spontaneous, exothermic polymerization if it encounters incompatible waste streams (e.g., concentrated acids or bulk amines), potentially leading to a carboy rupture.

Step-by-Step Deactivation (Quenching) Protocol:

  • Thermal Control : Place the reaction vessel containing the residual epoxide in an ice-water bath (0–5 °C).

  • Nucleophilic Attack : Slowly, dropwise, add an excess of 1M Hydrochloric Acid (HCl) or a primary amine (e.g., ethanolamine) under vigorous magnetic stirring.

  • Mechanistic Causality : The acid or amine catalyzes the opening of the highly strained 3-membered oxirane ring. This converts the highly reactive, sensitizing epoxide into a stable, benign chlorohydrin or amino-alcohol derivative.

  • Neutralization : Monitor the temperature closely. Once the exotherm subsides, adjust the pH to 7.0 using saturated aqueous sodium bicarbonate.

  • Disposal : Transfer the deactivated, neutralized solution to the designated aqueous or organic waste stream, logging the exact composition on your Environmental Health and Safety (EHS) manifest [7].

EpoxideDeactivation N1 Residual Epoxide Waste (CAS: 90950-33-7) N2 Cooling Phase (Ice Bath, 0°C) N1->N2 Transfer to fume hood N3 Nucleophilic Quench (Add 1M HCl or Amine) N2->N3 Stir continuously N4 Ring-Opening Reaction (Exothermic Control) N3->N4 Dropwise addition N5 pH Neutralization (Adjust to pH 7) N4->N5 Monitor temperature N6 Final Waste Segregation (EHS Compliant) N5->N6 Safe for disposal

Caption: Step-by-step logical workflow for the safe deactivation and disposal of reactive epoxide intermediates.

References

  • Safety Data Sheet - HandiFoam Open Cell HFO B-side (Epoxide and Morpholine Hazards). HandiFoam. Available at: [Link]

  • 2,6-二甲基-4-(2-环氧乙烷基甲基)-吗啉| 90950-33-7. MolAid. Available at: [Link]

  • Chemical Hygiene Plan and Hazardous Materials Safety Manual. Purdue University. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 (Skin Exposure). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Hygiene Plan | Risk Management Services. University of North Texas. Available at: [Link]

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
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2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
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